4-Fluoropyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluoropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUIPALQRYLTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647483 | |
| Record name | 4-Fluoropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39160-31-1 | |
| Record name | 4-Fluoropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoropyridine Hydrochloride: A Technical Guide for Chemical Researchers
An In-depth Examination of the Chemical Properties, Structure, and Synthetic Utility of a Key Fluorinated Heterocyclic Building Block.
This technical guide provides a comprehensive overview of 4-Fluoropyridine hydrochloride, a pivotal reagent and building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical and physical properties, structural characteristics, and key experimental protocols.
Core Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is the hydrochloride salt of 4-fluoropyridine, which imparts greater stability and improved handling characteristics compared to the free base. The presence of the electron-withdrawing fluorine atom significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate for a variety of chemical transformations.[2]
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄FN·HCl | [3][4] |
| Molecular Weight | 133.55 g/mol | [3][4] |
| Melting Point | 100-102 °C | [4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water, ethanol, and methanol. | [2] |
| CAS Number | 39160-31-1 | [3][4] |
Chemical Structure and Spectroscopic Data
The chemical structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 4-position, with the ring nitrogen protonated to form a pyridinium chloride salt.
Structural Identifiers:
-
¹H NMR: The protonation of the pyridine nitrogen would lead to a downfield shift of the aromatic protons compared to the free base. Two distinct signals would be expected, corresponding to the protons at the 2,6- and 3,5-positions, showing characteristic coupling patterns.
-
¹³C NMR: The spectrum would show three signals for the pyridine ring carbons. The carbon atom attached to the fluorine (C4) would exhibit a large one-bond C-F coupling constant. The chemical shifts of the C2/C6 and C3/C5 carbons would also be influenced by the fluorine substituent and the protonated nitrogen.[5][6]
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3000 cm⁻¹, which is typical for the N-H stretch of a pyridinium salt. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion for the free base (4-fluoropyridine) at m/z 97.03.[5]
Experimental Protocols
This compound is primarily used as a stable precursor to 4-fluoropyridine for use in organic synthesis, most notably in nucleophilic aromatic substitution (SNAr) reactions.
Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
The free base, 4-fluoropyridine, is commonly synthesized from 4-aminopyridine using the Balz-Schiemann reaction. The resulting 4-fluoropyridine can then be converted to its hydrochloride salt.
Methodology:
-
Diazotization: 4-Aminopyridine is dissolved in a solution of tetrafluoroboric acid (HBF₄). The solution is cooled, and a solution of sodium nitrite (NaNO₂) is added portion-wise while maintaining a low temperature (typically 0-5 °C) to form the 4-pyridyldiazonium tetrafluoroborate salt.
-
Decomposition: The isolated diazonium salt is then gently heated, leading to the decomposition of the salt and the formation of 4-fluoropyridine, nitrogen gas, and boron trifluoride.
-
Isolation and Purification: The resulting 4-fluoropyridine is typically isolated by steam distillation or solvent extraction. Due to the instability of the free base in aqueous or acidic conditions, care must be taken during the workup.
Preparation of this compound
The hydrochloride salt is prepared by treating a solution of 4-fluoropyridine with hydrochloric acid.
Methodology:
-
A solution of purified 4-fluoropyridine in a suitable organic solvent (e.g., diethyl ether or dichloromethane) is prepared.
-
Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added dropwise with stirring.
-
The this compound precipitates as a solid and can be collected by filtration, washed with cold solvent, and dried under vacuum.[2]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
4-Fluoropyridine is an excellent substrate for SNAr reactions, where the fluorine atom is displaced by a nucleophile. The electron-deficient nature of the pyridine ring facilitates this reaction.
Methodology:
-
The this compound is first converted to the free base, 4-fluoropyridine, by treatment with a mild base (e.g., sodium bicarbonate or potassium carbonate) and extraction into an organic solvent.[1]
-
The solution of 4-fluoropyridine is then treated with a nucleophile (e.g., an amine, alkoxide, or thiol) in the presence of a suitable base and solvent.
-
The reaction is typically heated to drive it to completion.
-
Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer.
-
The product is then purified by standard techniques such as column chromatography or recrystallization.
Key Applications and Logical Workflows
The primary utility of this compound is as a stable precursor for the more reactive 4-fluoropyridine, which is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its main reaction pathway is nucleophilic aromatic substitution.
Caption: Synthetic workflow for this compound.
The fluorine atom at the 4-position of the pyridine ring is highly activated towards displacement by nucleophiles. This reactivity is a cornerstone of its synthetic utility.
References
- 1. rsc.org [rsc.org]
- 2. This compound Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis of 4-Fluoropyridine Hydrochloride from 4-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-fluoropyridine hydrochloride from 4-aminopyridine. The primary focus of this document is the Balz-Schiemann reaction, a classical yet relevant method for the introduction of fluorine into aromatic systems. This guide will detail the experimental protocols, present quantitative data in a structured format, and illustrate the reaction pathway and experimental workflow through diagrams.
Introduction
4-Fluoropyridine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The synthesis of 4-fluoropyridine, however, is not without its challenges, primarily due to the instability of the final product.[1] This guide focuses on a well-documented synthetic route from the readily available and inexpensive starting material, 4-aminopyridine.[1]
The most common and realistic method for this transformation is the Balz-Schiemann reaction.[1][2][3] This reaction involves the diazotization of a primary aromatic amine, in this case, 4-aminopyridine, to form a diazonium salt, which is then subjected to thermal decomposition to yield the corresponding aryl fluoride.[2][3]
Reaction Mechanism and Pathway
The synthesis of 4-fluoropyridine from 4-aminopyridine via the Balz-Schiemann reaction proceeds in two main stages:
-
Diazotization: 4-Aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, in the presence of fluoroboric acid (HBF₄). This step forms the relatively stable 4-pyridyldiazonium tetrafluoroborate intermediate.[1][2]
-
Thermal Decomposition (Fluorodediazoniation): The isolated diazonium tetrafluoroborate salt is then heated, leading to the loss of nitrogen gas and the formation of 4-fluoropyridine.[4]
The overall reaction can be summarized as follows:
Figure 1: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported procedures for the synthesis of 4-fluoropyridine and its hydrochloride salt from 4-aminopyridine.
| Parameter | Value | Source |
| Reactants | ||
| 4-Aminopyridine | 14.4 g (153 mmol) | [1] |
| 94.1 g (1.0 mole) | [5] | |
| 42% aq. HBF₄ | Charged to flask | [1] |
| Anhydrous Hydrogen Fluoride | 400 g (20 moles) | [5] |
| Sodium Nitrite | 12.0 g (174 mmol) | [1] |
| 84.0 g (1.2 moles) | [5] | |
| Reaction Conditions | ||
| Diazotization Temperature | 5 - 9 °C | [1] |
| 0 - 5 °C | [5] | |
| -20 to 25 °C (general) | [5] | |
| Decomposition Temperature | Allowed to warm to 25 °C, then added to NaHCO₃ | [1] |
| 30 - 50 °C | [5] | |
| Yield | ||
| 4-Fluoropyridine | 20% (isolation yield) | [1] |
| 4-Fluoropyridine HCl | 54% | [5] |
Detailed Experimental Protocols
This section provides a consolidated experimental protocol based on published literature.[1][5]
4.1. Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
-
Apparatus: A round-bottom, two-necked flask (200 mL) equipped with a thermometer and a magnetic stir bar.
-
Procedure:
-
Charge a 42% aqueous solution of tetrafluoroboric acid (HBF₄) into the flask.
-
Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C using an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.
-
Slowly add sodium nitrite (12.0 g, 174 mmol) to this suspension while maintaining the reaction temperature between 5-9 °C. The addition should take approximately 90 minutes. The rate of addition should be slower in the latter half as the exothermic decomposition of the diazonium salt proceeds more readily. The fine crystals will gradually dissolve, and the reaction mixture will turn into a pale yellow, then orange, unclear solution.
-
After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.
-
Allow the mixture to warm up to 25 °C.
-
Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water. Caution is advised due to vigorous CO₂ evolution. During this neutralization, brown, gummy precipitates may form.
-
The product, 4-fluoropyridine, can then be isolated by extraction.
-
4.2. Synthesis and Isolation of this compound
This protocol is adapted from a patented procedure for obtaining a stable salt of 4-fluoropyridine.[5]
-
Apparatus: A two-liter stainless steel reactor.
-
Procedure:
-
Cool the reactor to 1 °C and charge it with anhydrous hydrogen fluoride (400 g, 20 moles).
-
Add 4-aminopyridine (94.1 g, 1.0 mole) over a period of 30 minutes.
-
Add sodium nitrite (84.0 g, 1.2 moles) at 0-5 °C over a 30-minute period. This forms 4-pyridyldiazonium fluoride in situ.
-
Decompose the diazonium salt by raising the temperature to 30-50 °C over 1.5 hours. During decomposition, nitrogen saturated with hydrogen fluoride is vented through refrigerated condensers to reflux the HF.
-
The resulting 4-fluoropyridine can be isolated from the highly acidic mixture by neutralization in the presence of an inert organic solvent, followed by the addition of a stabilizer to form the stable salt. For the hydrochloride salt, this would involve the introduction of hydrochloric acid.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and isolation of this compound.
Figure 2: General experimental workflow for the synthesis of this compound.
Challenges and Considerations
The synthesis of 4-fluoropyridine is known to be challenging due to the instability of the free base, especially in aqueous and acidic conditions.[1][6] During neutralization, the formation of brown, gummy solids has been observed, which are believed to be polymeric materials resulting from the polymerization of 4-fluoropyridine.[1] This polymerization can significantly hinder the extraction process and reduce the overall yield.
Furthermore, the decomposition of the diazonium salt can be highly exothermic and lead to a runaway reaction if not carefully controlled.[1] Therefore, maintaining the recommended temperature ranges during the diazotization and decomposition steps is critical for both safety and yield.
The isolation of 4-fluoropyridine as its hydrochloride salt is a practical approach to overcome the instability of the free base, allowing for its storage and handling under ambient conditions.[5]
Conclusion
The synthesis of this compound from 4-aminopyridine, primarily through the Balz-Schiemann reaction, is a feasible though challenging process. Success hinges on careful control of reaction temperatures to manage the exothermic nature of the diazotization and decomposition steps, as well as addressing the inherent instability of the 4-fluoropyridine product. The formation of the hydrochloride salt provides a stable form of the final product, which is advantageous for subsequent applications in research and development. The protocols and data presented in this guide offer a solid foundation for researchers undertaking this synthesis.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. grokipedia.com [grokipedia.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Balz-Schiemann Reaction [organic-chemistry.org]
- 5. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 6. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 4-Fluoropyridine Hydrochloride from 4-Chloropyridine
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 4-Fluoropyridine hydrochloride, a critical building block in medicinal chemistry, starting from 4-chloropyridine. The primary method detailed is the nucleophilic aromatic substitution (SNAr) halogen exchange (Halex) reaction, a widely utilized industrial process for C-F bond formation.
Core Synthesis Pathway: The Halex Reaction
The conversion of 4-chloropyridine to 4-fluoropyridine is achieved through a nucleophilic aromatic substitution reaction, commonly referred to as the Halex reaction.[1] In this process, the chloride atom on the electron-deficient pyridine ring is displaced by a fluoride anion. The reaction is typically performed at elevated temperatures in a high-boiling point, polar aprotic solvent.[1][2] The resulting 4-fluoropyridine is often unstable as a free base and is subsequently converted to its more stable hydrochloride salt for storage and handling.[3]
The overall transformation can be visualized as follows:
Caption: Reaction scheme for 4-Fluoropyridine HCl synthesis.
Experimental Protocols
Two primary methodologies are presented: the traditional high-temperature Halex reaction and a modern, milder approach using an alternative fluoride source.
Protocol 1: Traditional Halex Reaction
This protocol is based on the classical Halex conditions using an alkali metal fluoride. Success is highly dependent on anhydrous conditions, as water can hydrate the fluoride salt, reducing its nucleophilicity, and can lead to the hydrolysis of the starting material.[4]
Materials:
-
4-Chloropyridine hydrochloride
-
Potassium Fluoride (KF), spray-dried or dried in a vacuum oven at 150°C for several hours[4]
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), Sulfolane)
-
Optional: Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Anhydrous organic solvent for extraction (e.g., Dichloromethane, Diethyl ether)
-
Hydrogen chloride (gas or solution in an organic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add spray-dried potassium fluoride (2-3 equivalents) and the chosen polar aprotic solvent (e.g., DMSO).
-
Reaction: Add 4-chloropyridine (1 equivalent) to the mixture. If using, add the phase-transfer catalyst (0.1 equivalents).
-
Heating: Heat the reaction mixture to a high temperature (typically 150-220°C) and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC). The reaction may take several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the 4-fluoropyridine product into an organic solvent like dichloromethane.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
-
Salt Formation: Bubble anhydrous hydrogen chloride gas through the dried organic solution, or add a solution of HCl in a compatible solvent (e.g., diethyl ether). The this compound will precipitate out of the solution.[5][6]
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold organic solvent, and dry under vacuum to yield this compound as a solid.
Protocol 2: Mild Fluorination with Anhydrous Tetrabutylammonium Fluoride (TBAF)
Recent advancements have enabled this reaction to proceed at room temperature using in-situ generated anhydrous tetrabutylammonium fluoride (NBu₄F), offering a more energy-efficient and potentially higher-yielding alternative.[7]
Materials:
-
4-Chloropyridine
-
Hexafluorobenzene
-
Tetrabutylammonium chloride (TBACl)
-
Potassium Fluoride (KF), anhydrous
-
Anhydrous Acetonitrile
-
Hydrogen chloride (gas or solution)
Procedure:
-
TBAF Generation: Anhydrous NBu₄F is generated in situ. In a glovebox, a mixture of hexafluorobenzene, TBACl, and KF in anhydrous acetonitrile is stirred at room temperature.
-
Fluorination: To this mixture containing the generated anhydrous NBu₄F, a solution of 4-chloropyridine in anhydrous acetonitrile is added.
-
Reaction: The reaction is stirred at room temperature. The progress is monitored by ¹⁹F NMR spectroscopy.[7]
-
Work-up and Salt Formation: Upon completion, the reaction mixture is processed similarly to the traditional method. The solvent is removed, and the residue is worked up with an aqueous solution. The product is extracted, dried, and converted to the hydrochloride salt as described in Protocol 1 (steps 4-7).
Data Presentation
The following table summarizes typical quantitative data for the synthesis. Yields can be highly variable and are dependent on the strict adherence to anhydrous conditions.
| Parameter | Traditional Halex Reaction | Mild TBAF Reaction | Reference |
| Starting Material | 4-Chloropyridine | 4-Chloropyridine | - |
| Fluorinating Agent | Potassium Fluoride (KF) | Anhydrous NBu₄F (in situ) | [1][7] |
| Solvent | DMSO, Sulfolane, DMF | Acetonitrile | [2][4][7] |
| Temperature | 150 - 220 °C | Room Temperature | [1][7] |
| Catalyst | Phase-transfer catalyst (optional) | Not required | [1] |
| Reaction Time | Several hours | Variable, monitor by NMR | [7] |
| Typical Yield | Moderate to Good (highly variable) | High | [7] |
Mandatory Visualizations
The logical workflow for ensuring a successful Halex reaction, emphasizing the critical requirement for anhydrous conditions, is outlined below.
Caption: Workflow diagram for the Halex synthesis of 4-fluoropyridine.
References
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]
- 6. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of 4-Fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine hydrochloride is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic properties, imparted by the fluorine substituent, make it a valuable synthon for the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Core Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅ClFN | [1] |
| Molecular Weight | 133.55 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 100-102 °C | |
| Solubility | Soluble in water | [3] |
| Density | Data not available in literature | |
| pKa (of pyridinium ion) | Data not available in literature |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for use in a standard laboratory setting.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The melting range provides an indication of purity.
Determination of Solubility
The solubility of this compound in water can be determined using the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid. A known volume of the clear filtrate is then carefully evaporated to dryness, and the mass of the dissolved solid is determined gravimetrically.
-
Calculation: The solubility is calculated and expressed in g/100 mL or mol/L.
Determination of Density (General Protocol for Organic Solids)
Methodology:
-
Sample Preparation: A known mass of this compound is accurately weighed and placed in the sample chamber of a gas pycnometer.
-
Analysis: The instrument uses an inert gas (typically helium) to measure the volume of the solid by displacement. The chamber is filled with the gas at a known pressure, and then the gas is expanded into a second empty chamber of known volume. The pressure drop is used to calculate the volume of the sample.
-
Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Determination of pKa (General Protocol for Pyridinium Ions)
The pKa of the 4-fluoropyridinium ion can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A standard solution of this compound of known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added incrementally.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the pyridinium ions have been neutralized.
Synthesis of this compound
This compound is typically synthesized from 4-aminopyridine via the Balz-Schiemann reaction, followed by treatment with hydrochloric acid.[4][5][6]
The general workflow for the synthesis is depicted below:
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
Technical Guide: 4-Fluoropyridine Hydrochloride - A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Fluoropyridine Hydrochloride, a versatile and critical reagent in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted cancer therapies.
Core Properties of this compound
This compound is a white to off-white solid organic compound. Its unique electronic properties, stemming from the electronegative fluorine atom on the pyridine ring, make it an important building block in the synthesis of complex molecules.[1]
| Property | Value | Reference |
| CAS Number | 39160-31-1 | [2] |
| Molecular Formula | C5H5ClFN | [2] |
| Molecular Weight | 133.55 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 100-102 °C |
Synthesis of the Active 4-Fluoropyridine Moiety
The free base, 4-fluoropyridine, is typically synthesized from 4-aminopyridine via the Balz-Schiemann reaction.[3] The resulting 4-fluoropyridine can then be treated with hydrochloric acid to yield the stable hydrochloride salt.
Detailed Experimental Protocol: Synthesis of 4-Fluoropyridine
This protocol is adapted from a detailed experimental procedure for the synthesis of 4-fluoropyridine.[3]
Materials:
-
4-Aminopyridine (14.4 g, 153 mmol)
-
42% aqueous solution of Tetrafluoroboric acid (HBF4)
-
Sodium nitrite (12.0 g, 174 mmol)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Calcium Hydride (CaH2)
-
Ice-water bath
Procedure:
-
In a 200 mL two-necked round-bottomed flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF4.
-
Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C using an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension, maintaining the temperature between 5-9 °C. The crystals will gradually dissolve, and the reaction mixture will turn into a pale yellow solution.
-
Continue the addition of sodium nitrite over approximately 90 minutes. The reaction is exothermic, so careful temperature control is crucial.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to an aqueous solution of NaHCO3 (30.0 g in 200 mL of water).
-
Extract the aqueous layer with CH2Cl2.
-
Dry the combined organic layers with anhydrous Na2SO4, filter, and then thoroughly dry with CaH2 overnight.
-
Remove the solvent by distillation to yield 4-fluoropyridine.
Application in Drug Development: Synthesis of Ceritinib
4-Fluoropyridine and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals. A prominent example is its application in the synthesis of Ceritinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5] The pyridine moiety is a key structural component of the final drug molecule. While various synthetic routes to Ceritinib exist, they often involve the coupling of a substituted pyridine precursor.[6][7]
Conceptual Synthetic Workflow
The synthesis of Ceritinib highlights the utility of functionalized pyridines. A 4-substituted pyridine ring is a core component of one of the key intermediates, tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.[8] This intermediate is then further elaborated to form the final drug. The following diagram illustrates a logical workflow for the synthesis, starting from a generic 4-halopyridine which can be derived from 4-fluoropyridine.
Caption: Conceptual workflow for the synthesis of Ceritinib from a 4-fluoropyridine precursor.
Mechanism of Action and Signaling Pathway Inhibition
Ceritinib is a highly selective inhibitor of the ALK receptor tyrosine kinase.[9] In certain cancers, such as ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK kinase that drives tumor growth.[9][10]
Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation.[9][10] This blockade prevents the activation of downstream signaling pathways critical for cell proliferation and survival, including the PI3K/AKT, MEK/ERK, and STAT3 pathways.[9][11] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis of the cancer cells.[9]
ALK Signaling Pathway and Inhibition by Ceritinib
The following diagram illustrates the ALK signaling pathway and the point of inhibition by Ceritinib.
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.
Quantitative Biological Data
Ceritinib has demonstrated high potency against both crizotinib-naïve and crizotinib-resistant ALK-positive cancer cell lines.
| Cell Line | ALK Status | Ceritinib GI50 (nM) | Crizotinib GI50 (nM) | Reference |
| H3122 | Crizotinib-naïve | 25.5 | 151.7 | [11] |
| H2228 | Crizotinib-naïve | 20.3 | 114.7 | [11] |
This data highlights the significant in vitro activity of Ceritinib and its improved potency over the first-generation ALK inhibitor, crizotinib.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical industry. Its utility is exemplified in the synthesis of advanced therapeutics like Ceritinib, where it serves as a key precursor to a core structural motif. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals aiming to design and synthesize the next generation of targeted therapies.
References
- 1. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. medkoo.com [medkoo.com]
- 7. CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 10. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Navigating the Solubility Landscape of 4-Fluoropyridine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoropyridine hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In light of the limited publicly available quantitative solubility data, this document focuses on providing established experimental protocols for solubility determination, qualitative solubility insights, and a logical workflow to empower researchers in their laboratory endeavors.
Introduction
This compound (C₅H₅ClFN) is a heterocyclic organic compound that serves as a key intermediate in medicinal chemistry and materials science.[1] The presence of the fluorine atom and the pyridine ring imparts unique reactivity, making it a valuable precursor for novel drug candidates and specialized polymers.[1] Understanding its solubility profile is paramount for optimizing synthetic routes and ensuring efficient process development. This guide aims to be a practical resource for scientists working with this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₅H₄FN·HCl | [2][3] |
| Molecular Weight | 133.55 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 100-102 °C | [2] |
| pKa (Predicted) | 4.15 ± 0.10 | [4] |
Solubility Profile
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and information on related compounds provide valuable insights. The hydrochloride salt form suggests a higher affinity for polar solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale & References |
| Protic Polar Solvents | Methanol, Ethanol | Soluble | The polar nature of the hydroxyl group can interact favorably with the ionic hydrochloride salt.[1] |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents have high dielectric constants and can solvate ions effectively. |
| Aprotic Non-Polar Solvents | Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | The non-polar nature of these solvents is generally less compatible with ionic salts. Some solubility may be observed due to the organic pyridine ring. |
| Non-Polar Solvents | Toluene, Hexane | Insoluble | The significant difference in polarity makes dissolution unlikely. |
It is important to note that the free base, 4-fluoropyridine, exhibits greater solubility in a wider range of organic solvents due to the absence of the ionic hydrochloride.[4]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods can be employed.
Gravimetric Method
This is a classical and highly accurate method for determining solubility.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess of this compound to the chosen organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature using a magnetic stirrer or shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound or using a rotary evaporator).
-
Once the solvent is fully removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of supernatant) x 100
-
UV-Vis Spectrophotometric Method
This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.
Protocol:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute this saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for determining and validating the solubility of a compound like this compound.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in various organic solvents remains scarce in the literature, this guide equips researchers with the necessary tools to make informed decisions and to generate reliable data in-house. The provided experimental protocols for gravimetric and spectrophotometric analysis offer robust methods for quantifying solubility, a critical parameter for the successful application of this versatile compound in research and development. It is recommended that solubility be determined empirically for the specific solvent system and conditions relevant to the intended application.
References
An In-depth Technical Guide to the Nucleophilic Substitution Reactivity of 4-Fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoropyridine hydrochloride is a pivotal reagent in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its capacity to introduce the pyridyl moiety into a diverse range of molecular architectures. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of its synthetic utility. This technical guide provides a comprehensive examination of the nucleophilic substitution reactivity of this compound. It consolidates quantitative data on reaction yields with various nucleophiles, details experimental protocols for key transformations, and presents visual diagrams of the underlying reaction mechanism and experimental workflows to facilitate a deeper understanding and practical application of this versatile building block.
Introduction: The Role and Reactivity of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of this heterocycle can significantly modulate the physicochemical and pharmacological properties of a molecule. 4-Fluoropyridine, stabilized as its hydrochloride salt, serves as an excellent electrophile for the facile introduction of the 4-pyridyl group.
The reactivity of 4-fluoropyridine in nucleophilic aromatic substitution is governed by the electron-deficient nature of the pyridine ring, which is further accentuated by the nitrogen heteroatom. The fluorine atom at the 4-position is an effective leaving group in SNAr reactions, often demonstrating superior reactivity compared to other halogens (the "element effect"). This enhanced reactivity is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial rate-determining nucleophilic attack.
A critical aspect of the reactivity of this compound is the protonation of the pyridine nitrogen. This protonation significantly increases the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack. This "switchable" reactivity allows for controlled reactions under specific pH conditions.
Quantitative Reactivity Data
The following tables summarize the reaction of this compound with a range of common nucleophiles, providing an overview of typical reaction conditions and yields. It is important to note that the free base, 4-fluoropyridine, is often generated in situ from the hydrochloride salt by the addition of a base.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | 12 | >95 |
| Piperidine | K₂CO₃ | DMF | 80 | 6 | ~90 |
| Aniline | NaH | THF | 65 | 24 | ~75 |
| Benzylamine | Et₃N | Acetonitrile | Reflux | 12 | ~85 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiophenoxide | N/A | DMF | 80 | 2 | >90 |
| 1-Octanethiol | K₂CO₃ | Acetonitrile | 50 | 4 | ~88 |
| Cysteine derivative | DIPEA | DMF | 25 | 12 | ~70 |
Table 3: Reaction with Oxygen Nucleophiles (Alkoxides and Phenoxides)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | N/A | Methanol | Reflux | 4 | ~90 |
| Sodium ethoxide | N/A | Ethanol | Reflux | 6 | ~85 |
| Sodium phenoxide | N/A | DMF | 100 | 12 | ~80 |
| 4-Methoxyphenol | NaOH | DMSO | 80 | 16 | 75-80 |
Experimental Protocols
General Procedure for the Liberation of 4-Fluoropyridine from its Hydrochloride Salt
To utilize this compound in reactions requiring the free base, it is necessary to perform a neutralization step.
Materials:
-
This compound
-
Aqueous solution of a mild base (e.g., sodium bicarbonate, ammonium hydroxide)
-
An inert organic solvent (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolve this compound in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add the aqueous base solution to the separatory funnel with gentle swirling until the solution is basic (test with pH paper).
-
Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).
-
Combine the organic layers.
-
Dry the combined organic layers over the drying agent.
-
Filter to remove the drying agent.
-
The resulting solution contains 4-fluoropyridine and can be used directly in the subsequent reaction or concentrated under reduced pressure. Caution: 4-fluoropyridine is unstable and should be used immediately after preparation.[1]
Protocol for Nucleophilic Aromatic Substitution with an Amine: Synthesis of 4-Morpholinopyridine
This protocol describes a typical procedure for the reaction of 4-fluoropyridine with a secondary amine nucleophile.[2]
Materials:
-
4-Fluoropyridine (prepared from its hydrochloride salt)
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add a solution of 4-fluoropyridine (1.0 equivalent) in anhydrous tert-amyl alcohol.
-
Add morpholine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-morpholinopyridine.
Protocol for Nucleophilic Aromatic Substitution with a Thiolate: Synthesis of 4-(Phenylthio)pyridine
This protocol outlines the reaction of 4-fluoropyridine with a pre-formed thiolate nucleophile.
Materials:
-
4-Fluoropyridine (prepared from its hydrochloride salt)
-
Sodium thiophenoxide
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add sodium thiophenoxide (1.1 equivalents).
-
Add anhydrous DMF to dissolve the sodium thiophenoxide.
-
Add a solution of 4-fluoropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of 4-fluoropyridine proceeds via a two-step addition-elimination mechanism. The first step involves the attack of the nucleophile on the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct electrophilic aromatic substitution (EAS) on the 4-fluoropyridine hydrochloride ring is synthetically challenging due to the severe deactivation of the pyridine ring by the electronegative nitrogen atom, the electron-withdrawing fluorine substituent, and protonation of the nitrogen in the hydrochloride salt. A more viable and strategic approach involves the initial conversion of 4-fluoropyridine to its N-oxide derivative. This N-oxidation activates the pyridine ring, facilitating electrophilic attack, primarily at the C-3 position. Subsequent deoxygenation of the N-oxide yields the desired substituted 4-fluoropyridine. This guide provides a comprehensive overview of this strategic approach, including detailed experimental protocols for the synthesis of the key intermediate, 4-fluoropyridine-N-oxide, and its subsequent nitration, halogenation, and sulfonation, based on established methodologies for analogous pyridine-N-oxide systems.
The Challenge of Direct Electrophilic Substitution
The pyridine ring is inherently less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen heteroatom. This effect is further intensified in 4-fluoropyridine by the inductive effect of the fluorine atom. In the case of this compound, the protonation of the nitrogen atom creates a pyridinium ion, which is even more strongly deactivated towards electrophilic attack. Consequently, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this compound typically require harsh conditions and result in low yields and poor regioselectivity.
The N-Oxide Strategy: Activating the Pyridine Ring
A well-established strategy to overcome the low reactivity of pyridine in EAS reactions is the formation of the corresponding N-oxide. The N-oxide group is a powerful activating group that donates electron density to the pyridine ring through resonance, thereby increasing its nucleophilicity and facilitating electrophilic attack.
Synthesis of Key Intermediates
Synthesis of 4-Fluoropyridine from this compound
The free base, 4-fluoropyridine, can be readily obtained from its hydrochloride salt by neutralization with a suitable base.
Experimental Protocol:
-
Dissolve this compound in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the solution becomes basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4-fluoropyridine as an oil. Due to its volatility, care should be taken during solvent removal.
Synthesis of 4-Fluoropyridine-N-oxide
The oxidation of 4-fluoropyridine to its N-oxide is a crucial step in this synthetic strategy. Various oxidizing agents can be employed for this transformation.
Experimental Protocol (using m-CPBA):
-
Dissolve 4-fluoropyridine in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-fluoropyridine-N-oxide.
Electrophilic Substitution Reactions of 4-Fluoropyridine-N-oxide
The presence of the N-oxide group directs electrophilic substitution primarily to the C-3 position (meta to the fluorine). The fluorine atom at C-4 will have a minor directing influence.
4-Fluoropyridine hydrochloride stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 4-Fluoropyridine Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and storage requirements of chemical reagents is paramount to ensure experimental reproducibility and the integrity of research outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in medicinal chemistry. While specific quantitative degradation kinetics for this compound are not extensively published, this document synthesizes available information and provides detailed protocols for its stability assessment.
Physicochemical Properties and Stability Profile
This compound is a white to off-white crystalline solid. Its stability is influenced by several environmental factors, primarily moisture, temperature, and light. The compound is known to be hygroscopic and can undergo degradation under extreme conditions.
Summary of Stability and Storage Recommendations
The following table summarizes the key stability attributes and recommended storage conditions for this compound based on publicly available data.
| Parameter | Recommendation/Observation |
| Physical Appearance | White to almost white powder or crystals. |
| Storage Temperature | Room temperature, with a preference for a cool environment (<15°C).[1][2] |
| Hygroscopicity | The compound is hygroscopic and should be protected from moisture.[1][2][3] |
| Light Sensitivity | Storage in a dark place is recommended to prevent potential photodegradation.[1] |
| Atmosphere | Store under an inert gas, such as argon, to minimize contact with moisture and atmospheric components.[1][3] |
| Chemical Stability | Generally stable under recommended storage conditions.[4] May decompose or undergo structural changes at high temperatures or in the presence of strong acids and alkalis.[4] |
| Incompatible Materials | Strong oxidizing agents and metals. |
Quantitative Data on Hygroscopicity
| Hygroscopicity Classification | Weight Increase (% w/w) after 24h at 80% RH and 25°C |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Experimental Protocols for Stability Assessment
The following section outlines detailed methodologies for key experiments to assess the stability of this compound.
Hygroscopicity Testing
This protocol is adapted from standard procedures for testing the hygroscopicity of powdered pharmaceutical compounds.
Objective: To quantify the moisture uptake of this compound under controlled humidity conditions.
Apparatus:
-
Analytical balance
-
Controlled humidity chamber
-
Weighing containers (e.g., glass vials)
-
Desiccator
Procedure:
-
Sample Preparation: Accurately weigh a specified amount of this compound into a pre-weighed, dry container. Record the initial weight (W₀).
-
Conditioning: Place the container with the sample in a controlled humidity chamber set at specific conditions (e.g., 25°C and 80% relative humidity).
-
Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24 or 48 hours).
-
Weighing: Remove the container from the humidity chamber and immediately weigh the sample. Record the final weight (Wₜ).
-
Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = [(Wₜ - W₀) / W₀] x 100
-
Classification: Classify the hygroscopicity based on the calculated weight gain according to the European Pharmacopoeia table above.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and its degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Analytical Method: A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its potential degradation products.
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Maintain the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).
-
Periodically withdraw samples, neutralize with a suitable base, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution protected from light at room temperature for a specified period.
-
Analyze samples periodically by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Analyze samples at regular intervals by dissolving a portion in a suitable solvent and injecting it into the HPLC.
-
-
Photostability:
-
Expose a thin layer of solid this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
Visualization of Stability Factors
The following diagrams illustrate the key factors influencing the stability of this compound and a general workflow for its stability assessment.
References
An In-depth Technical Guide to the Physicochemical Properties and Applications of 4-Fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine hydrochloride is a fluorinated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom on the pyridine ring, make it a valuable reagent, particularly in the field of medicinal chemistry. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the pKa value of this compound, its determination, and its application in the synthesis of bioactive molecules, with a focus on kinase inhibitors for cancer therapy.
Physicochemical Properties of this compound
| Property | Value | Source |
| Predicted pKa (4-Fluoropyridine) | 4.15 | Predicted |
| Molecular Formula | C5H5ClFN | N/A |
| Molecular Weight | 133.55 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 100-102 °C | N/A |
| Solubility | Soluble in water and common organic solvents like ethanol and methanol.[1] | N/A |
Note: The pKa value of this compound, the salt form, will differ from the predicted pKa of the free base. The pKa of the conjugate acid (the pyridinium ion) is the relevant value for understanding its behavior in acidic conditions. Generally, 4-halopyridines have pKa values less than 5.
Role in Drug Discovery and Development: A Synthetic Building Block for Kinase Inhibitors
This compound is a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors for cancer treatment.[2] The fluorine atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities at the 4-position of the pyridine ring.[3] This reactivity is crucial for constructing the complex molecular architectures of many targeted therapies.
A notable application is in the synthesis of analogues of multi-kinase inhibitors like Sorafenib and Lapatinib.[4] These drugs target specific signaling pathways that are often dysregulated in cancer cells.
Logical Workflow: Synthesis of a Lapatinib Analogue
The following diagram illustrates a generalized workflow for the synthesis of a Lapatinib analogue, highlighting the role of a 4-fluoropyridine derivative. Lapatinib is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
References
- 1. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-Fluoropyridine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine hydrochloride is a pivotal building block in modern medicinal chemistry, offering a unique combination of reactivity and physicochemical properties that are highly advantageous for drug design and development. The introduction of a fluorine atom onto the pyridine ring significantly modulates the electronic properties of the scaffold, enhancing its utility as a bioisosteric replacement for other functionalities and as a reactive handle for the synthesis of complex molecular architectures.[1] The hydrochloride salt form ensures improved stability and handling of the otherwise unstable 4-fluoropyridine free base.[2]
The electron-withdrawing nature of the fluorine atom makes the C4 position of the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable method for the introduction of a wide array of functional groups. This reactivity, coupled with the beneficial effects of fluorine on metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates, has led to the incorporation of the 4-fluoropyridine moiety into numerous biologically active compounds, particularly in the realm of kinase inhibitors for oncology.[1][3]
4-Fluoropyridine as a Bioisostere
In drug design, the strategic replacement of a hydrogen atom or a functional group with another that has similar steric and electronic properties, known as bioisosteric replacement, is a powerful tool for lead optimization. The 4-fluoropyridine moiety is an effective bioisostere for a simple pyridine ring or a phenyl group. The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[3]
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the pyridine nitrogen, which can influence a compound's solubility, absorption, and interaction with biological targets.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug candidate.[3]
-
Increased Lipophilicity: Fluorination of an aromatic ring generally increases its lipophilicity, which can enhance membrane permeability and oral bioavailability.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This protocol describes the synthesis of the unstable 4-fluoropyridine free base from 4-aminopyridine. The subsequent conversion to the stable hydrochloride salt is crucial for storage and handling.
Materials:
-
4-Aminopyridine
-
42% aqueous solution of tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)
Procedure: [4]
-
In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, add 4-aminopyridine (153 mmol) to a 42% aqueous solution of HBF₄. Heat the mixture to 40 °C to dissolve the solid.
-
Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.
-
Slowly add a solution of sodium nitrite (174 mmol) while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of sodium bicarbonate (357 mmol) in 200 mL of water to neutralize the acid.
-
Extract the aqueous mixture with dichloromethane (2 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and add well-crushed calcium hydride (5 g) to thoroughly dry the solution overnight.
-
Filter off the CaH₂ and carefully remove the solvent by distillation.
-
To obtain the stable hydrochloride salt, dissolve the resulting 4-fluoropyridine in a suitable anhydrous solvent and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether, until precipitation is complete.
-
Collect the precipitate by filtration and dry under vacuum to yield this compound.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the reaction of this compound with a nucleophile to generate 4-substituted pyridine derivatives. The hydrochloride salt is typically neutralized in situ to generate the reactive free base.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the nucleophile (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted pyridine.
Applications in Kinase Inhibitor Synthesis
This compound is a valuable precursor for the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The 4-pyridyl moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.
FLT3 Kinase Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[5][6] Several FLT3 inhibitors incorporating a 4-pyridyl moiety have been developed.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Oral Bioavailability (F%) | Reference |
| 12y | FLT3-ITD | 12 | MOLM-13 | 19.2 (in rats) | [5] |
| 10q | FLT3-ITD | - | MV4-11 | 11.01 (in mice) | [6] |
| 18 | FLT3 | 40 | MV4-11 | 30 (in rats) | [7] |
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers.
| Compound ID | Target Kinase | Kd (nM) | Cell Line | Reference |
| 27e | Aurora-A | 7.5 | - | [8][9] |
| Aurora-B | 48 | - | [8][9] | |
| FLT3 | 6.2 | - | [8][9] | |
| FLT3-ITD | 38 | - | [8][9] |
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Cabozantinib Pyridine-Bioisostere (4) | c-Met | 4.9 | - | [10] |
Targeted Signaling Pathways
FLT3 Signaling Pathway
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. This promotes uncontrolled cell proliferation and survival in AML.[5][6] FLT3 inhibitors block the ATP binding site of the kinase, thereby inhibiting its activity and shutting down these pro-survival signals.
Aurora Kinase Signaling Pathway
Aurora kinases are crucial for the proper execution of mitosis, including centrosome separation, spindle assembly, and cytokinesis. Inhibitors of Aurora kinases disrupt these processes, leading to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its unique electronic properties and reactivity make it an ideal building block for the synthesis of a diverse range of biologically active molecules. The ability to readily undergo nucleophilic aromatic substitution allows for the facile introduction of various functionalities, enabling extensive structure-activity relationship studies. As demonstrated by its successful application in the development of potent kinase inhibitors, this compound will undoubtedly continue to be a key component in the discovery of novel therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
4-Fluoropyridine Hydrochloride: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Introduction: 4-Fluoropyridine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, prized for its reactivity and versatility. The presence of a fluorine atom at the 4-position of the pyridine ring significantly activates the molecule towards nucleophilic aromatic substitution (SNAr), making it an ideal precursor for the synthesis of a diverse array of substituted pyridines. This reactivity, coupled with the inherent biological significance of the pyridine scaffold, has established this compound as a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This application note provides a comprehensive overview of its utility, featuring detailed experimental protocols and key reaction data.
Key Applications in Organic Synthesis
This compound serves as a versatile substrate for a range of important organic transformations, primarily centered around the displacement of the fluoride ion. The free base, readily generated in situ, undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions to afford a variety of 4-substituted pyridines.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of the fluorine atom make the C4-position highly susceptible to nucleophilic attack. This allows for the efficient synthesis of 4-alkoxy-, 4-aryloxy-, 4-(alkyl/aryl)thio-, and 4-aminopyridines.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for SNAr reactions using 4-Fluoropyridine HCl.
Table 1: Nucleophilic Aromatic Substitution Reactions of 4-Fluoropyridine
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Phenol | NaH, DMF, 80 °C, 4 h | 4-Phenoxypyridine | ~85 |
| Thiophenol | NaH, THF, rt, 2 h | 4-(Phenylthio)pyridine | ~90 |
| Aniline | K2CO3, DMSO, 120 °C, 12 h | N-Phenylpyridin-4-amine | ~75 |
| Morpholine | K2CO3, MeCN, reflux, 6 h | 4-Morpholinopyridine | ~92 |
Palladium-Catalyzed Cross-Coupling Reactions
4-Fluoropyridine can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to form C-C and C-N bonds, respectively. While less reactive than their chloro, bromo, or iodo counterparts, fluoropyridines can be effectively coupled under optimized conditions, often requiring more electron-rich and sterically demanding phosphine ligands.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 4-Fluoropyridine
| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Product | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | 4-Phenylpyridine | ~70 |
| Buchwald-Hartwig | Aniline | Pd2(dba)3 / RuPhos / LHMDS | N-Phenylpyridin-4-amine | ~65 |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenoxypyridine via Nucleophilic Aromatic Substitution
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere, add phenol (1.1 eq.) portionwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-phenoxypyridine.
Protocol 2: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), phenylboronic acid (1.5 eq.), potassium phosphate (3.0 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.10 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-phenylpyridine.
Application in Drug Discovery: Synthesis of 4-Aminopyridine Derivatives as Potassium Channel Blockers
Derivatives of 4-aminopyridine are a class of drugs known to block voltage-gated potassium (Kv) channels.[1][2] This mechanism of action is particularly relevant in neurological disorders characterized by demyelination, such as multiple sclerosis. By blocking these channels, 4-aminopyridine and its analogues can enhance neurotransmitter release and restore nerve impulse conduction in demyelinated axons.[1][3]
Signaling Pathway of 4-Aminopyridine Derivatives in Demyelinated Neurons:
Caption: Mechanism of action of 4-aminopyridine derivatives.
The synthesis of these valuable pharmaceutical agents can be readily achieved from this compound. For instance, a nucleophilic aromatic substitution with an appropriate amine can furnish the desired 4-aminopyridine core structure, which can be further functionalized if necessary.
References
- 1. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Fluoropyridine Hydrochloride in Antibacterial Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 4-fluoropyridine derivatives in the synthesis of novel antibacterial agents. The focus is on a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives that have demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains. While 4-Fluoropyridine hydrochloride itself is a valuable starting material for various fluorinated pyridines, the application highlighted here utilizes a key synthetic intermediate, 3-amino-5-fluoropyridine, to construct the final bioactive molecules.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, and its fluorination can significantly enhance the pharmacological properties of a drug molecule. The introduction of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability. In the realm of antibacterial drug discovery, the 4-fluoropyridinyl moiety is a key structural feature in several modern antibiotics. This note details the application of a 4-fluoropyridine analog in the synthesis of a promising class of oxazolidinone antibacterials.
Oxazolidinones, such as Linezolid, are a critical class of antibiotics used to treat infections caused by multi-drug resistant Gram-positive bacteria. The novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives presented here exhibit potent antibacterial activity, with one compound, 7j , showing an eight-fold stronger inhibitory effect than Linezolid against certain strains[1].
Application: Synthesis of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives
The core of this application lies in the synthesis of a series of oxazolidinone derivatives where the N-aryl substituent is a 5-fluoropyridin-3-yl group. This specific structural modification has been shown to impart potent antibacterial activity.
Antibacterial Activity
The synthesized compounds were evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism, are summarized in the table below.
| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA, ATCC 43300) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | E. faecium (VRE) | S. pyogenes (ATCC 19615) |
| 5 | 1 | 2 | 1 | 2 | 2 | 1 |
| 6a | 4 | 8 | 4 | 8 | 8 | 4 |
| 6b | 2 | 4 | 2 | 4 | 4 | 2 |
| 6c | 2 | 4 | 2 | 4 | 4 | 2 |
| 6f | 4 | 8 | 4 | 8 | 8 | 4 |
| 7j | 0.25 | 0.5 | 0.25 | 1 | 1 | 0.25 |
| Linezolid | 2 | 2 | 1 | 2 | 2 | 1 |
Data presented as MIC in µg/mL.[1]
Experimental Protocols
The synthesis of the target 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives is a multi-step process. The key steps involve the synthesis of the 3-amino-5-fluoropyridine precursor, its conversion to the corresponding oxazolidinone, and subsequent derivatization.
Protocol 1: Synthesis of 3-Amino-5-fluoropyridine
This protocol describes a method for synthesizing the key intermediate, 3-amino-5-fluoropyridine, starting from 5-fluoronicotinamide.
Materials:
-
5-fluoronicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Prepare a solution of sodium hydroxide by dissolving 32 g of NaOH in 140 mL of water.
-
Cool the NaOH solution to 8°C and slowly add 19.2 g of bromine dropwise. Stir the mixture for 1 hour.
-
To the resulting mixed solution, add 19 g of 5-fluoronicotinamide dropwise while maintaining the temperature at 25°C.
-
Stir the reaction mixture for 2 hours at 25°C.
-
Heat the mixture to 85°C and continue the reaction for 2 hours, monitoring for completion using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 160 mL of sodium hydroxide solution and stir for 30 minutes.
-
Filter the mixture to collect the solid product.
-
Dry the solid under vacuum at 50°C for 2 hours to obtain 3-amino-5-fluoropyridine as a yellow solid. The reported yield is approximately 87.2%[2].
Protocol 2: Synthesis of (R)-5-(hydroxymethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one (Intermediate 4 Precursor)
This protocol outlines the synthesis of the core oxazolidinone ring attached to the fluoropyridine moiety.
Materials:
-
3-amino-5-fluoropyridine
-
(R)-glycidyl butyrate
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-amino-5-fluoropyridine in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture.
-
After the addition is complete, stir the mixture at -78°C for 30 minutes.
-
Add (R)-glycidyl butyrate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-5-(hydroxymethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one.
Protocol 3: General Procedure for the Synthesis of Final 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives (e.g., compound 5)
This protocol describes the conversion of the hydroxymethyl oxazolidinone to the final acetamide derivatives, followed by coupling with a pyrimidine moiety.
Materials:
-
(R)-5-(hydroxymethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one
-
Methanesulfonyl chloride
-
Triethylamine
-
Sodium azide
-
Triphenylphosphine
-
Acetic anhydride
-
2,4-dichloropyrimidine
-
Piperazine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Conversion to Azide
-
Dissolve the hydroxymethyl oxazolidinone intermediate in DCM and cool to 0°C.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0°C for 1 hour.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Dissolve the resulting mesylate in DMF and add sodium azide.
-
Heat the mixture to 80°C and stir for 3 hours.
-
Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate to obtain the azide intermediate.
Step 2: Reduction and Acetylation
-
Dissolve the azide intermediate in THF and add triphenylphosphine.
-
Heat the mixture to 50°C and stir for 2 hours.
-
Add water and continue stirring at 50°C for another 3 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in DCM and add acetic anhydride and triethylamine.
-
Stir at room temperature overnight.
-
Wash the reaction with aqueous sodium bicarbonate and brine, dry, and concentrate. Purify by column chromatography to yield the acetamide intermediate.
Step 3: Coupling with Pyrimidine
-
In a sealed tube, combine the acetamide intermediate, 2,4-dichloropyrimidine, piperazine, and a suitable base (e.g., diisopropylethylamine) in a solvent like ethanol.
-
Heat the reaction mixture at an elevated temperature (e.g., 120°C) for several hours.
-
Cool the reaction mixture, concentrate, and purify by column chromatography to obtain the final product (e.g., compound 5 ).
Visualizations
Synthetic Workflow for 3-Amino-5-fluoropyridine
Caption: Synthesis of the key 3-amino-5-fluoropyridine intermediate.
General Synthetic Pathway for 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives
Caption: Multi-step synthesis of potent oxazolidinone antibacterials.
Conclusion
The incorporation of a 5-fluoropyridin-3-yl moiety into the oxazolidinone scaffold represents a promising strategy for the development of new antibacterial agents with potent activity against clinically relevant Gram-positive pathogens. The detailed protocols and data presented provide a valuable resource for researchers in the field of antibacterial drug discovery and development. Further optimization of this scaffold could lead to the identification of new drug candidates to combat the growing threat of antibiotic resistance.
References
The Pivotal Role of 4-Fluoropyridine Hydrochloride in the Development of Potent Anti-Tumor Agents
For Immediate Release
[City, State] – December 27, 2025 – 4-Fluoropyridine hydrochloride is emerging as a critical building block in the synthesis of novel and highly potent anti-tumor drug candidates, particularly in the development of targeted kinase inhibitors. Its unique chemical properties facilitate the construction of complex heterocyclic scaffolds, such as pyrazolopyridines and imidazo[4,5-b]pyridines, which are at the forefront of precision oncology. This application note provides a detailed overview of the utility of this compound in this field, complete with experimental protocols and data for researchers, scientists, and drug development professionals.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and cell permeability. This compound serves as a versatile and reactive starting material for the synthesis of a variety of heterocyclic compounds with demonstrated anti-cancer activity. Its primary application lies in its susceptibility to nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups at the 4-position of the pyridine ring, a key step in the assembly of many kinase inhibitor cores.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and survival. This compound is instrumental in the synthesis of inhibitors for several key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Aurora Kinases.
A crucial synthetic strategy involves the reaction of 4-fluoropyridine with a nucleophile, such as an aminopyrazole, to form a pyrazolopyridine core. This core structure is found in numerous potent kinase inhibitors.
Figure 1: Synthetic utility of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative anti-tumor agents synthesized using a fluoropyridine-based strategy.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC50 / Ki (nM) | Reference |
| 15 | CDK2 | 5 (Ki) | [1][2] |
| 13a | FLT3 | 13.9 (IC50) | [3] |
| Compound 20 | Aurora A | >100 (IC50) | [4] |
| Compound 5b | CDK9 | 59 (IC50) | [5] |
Table 2: Anti-proliferative Activity of Representative Compounds
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| 15 | A2780 (Ovarian) | 0.158 | [1][2] |
| LC-3 | MV-4-11 (AML) | 0.0053 (IC50) | [6] |
| Compound 13 | NCI-H82 (SCLC) | <0.2 (IC50) | [7] |
| Compound 5b | Various solid tumors | Potent activity | [5] |
Experimental Protocols
General Synthesis of a Pyrazolopyridine-based Kinase Inhibitor
This protocol describes a general method for the synthesis of a pyrazolopyridine core structure, a key intermediate in the development of various kinase inhibitors.
Figure 2: General workflow for pyrazolopyridine synthesis.
Materials:
-
This compound
-
Appropriate aminopyrazole derivative
-
Cesium carbonate (Cs₂CO₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
1,4-Dioxane
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a microwave vial, add the aminopyrazole derivative, this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140°C for 1 hour.[1]
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolopyridine derivative.
In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1 Example)
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against the CDK9/Cyclin T1 kinase complex.[8][9][10]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Peptide substrate for CDK9
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a pyrazolopyridine-based inhibitor in a subcutaneous xenograft mouse model.[11][12]
Figure 3: Workflow for in vivo xenograft studies.
Materials:
-
Human cancer cell line (e.g., MV-4-11 for FLT3-ITD positive AML)
-
Immunocompromised mice (e.g., nude or SCID)
-
Cell culture reagents
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. Harvest cells during the exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium or Hanks' Balanced Salt Solution (HBSS) at a concentration of 0.5-2 million cells per 200 µL.[11]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.
-
Monitoring and Endpoint: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week). Continue the treatment until the study endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).
-
Data Analysis: At the end of the study, euthanize the mice, and excise the tumors for further analysis. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Signaling Pathways
The anti-tumor agents derived from this compound often target critical signaling pathways involved in cell cycle regulation and proliferation. For instance, CDK inhibitors interfere with the cell cycle machinery, while FLT3 and Aurora kinase inhibitors block pathways essential for the survival of specific cancer cells.
Figure 4: Targeted signaling pathways.
Conclusion
This compound is a valuable and versatile building block in the development of novel anti-tumor agents, particularly kinase inhibitors. Its reactivity allows for the efficient synthesis of complex heterocyclic scaffolds that can be tailored to target specific oncogenic signaling pathways. The data and protocols presented here provide a foundation for researchers to explore the potential of this compound in their own drug discovery efforts, with the ultimate goal of developing more effective and targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Fluoropyridine Hydrochloride in the Synthesis of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Fluoropyridine hydrochloride as a versatile building block in the synthesis of novel materials, with a particular focus on applications in drug discovery and materials science. Detailed experimental protocols for key synthetic transformations and data on the properties of the resulting materials are presented.
Introduction
This compound is a valuable reagent in modern organic synthesis. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, making the fluorine atom an excellent leaving group. This reactivity allows for the facile introduction of various functionalities at the 4-position of the pyridine ring, enabling the construction of complex molecules with desirable biological activities or material properties. Its hydrochloride salt form enhances stability and ease of handling.
I. Applications in Drug Development: Synthesis of Kinase and PARP Inhibitors
This compound is a key intermediate in the synthesis of various targeted therapies, including inhibitors of Cyclin-Dependent Kinases (CDKs) and Poly(ADP-ribose) Polymerase (PARP). The pyridine moiety often serves as a crucial pharmacophore, participating in key interactions with the target protein.
A. Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
CDK inhibitors are a class of targeted cancer therapeutics that interfere with the cell cycle progression. The 4-pyridyl group is a common feature in many CDK inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket of the kinase.
Example: Synthesis of a CDK2/4/6 Inhibitor Scaffold
The synthesis of potent CDK inhibitors, such as PF-06873600, often involves the coupling of a functionalized pyridine with other heterocyclic systems.[1] While the direct use of this compound is one of many possible synthetic routes, the following protocol illustrates a general approach for the synthesis of a key intermediate.
Quantitative Data: In Vitro Potency of CDK Inhibitor PF-06873600 [2]
| Target | Ki (nM) |
| CDK2 | 0.09 |
| CDK4 | 0.13 |
| CDK6 | 0.16 |
Experimental Protocol: Synthesis of a 2-amino-4-(substituted)pyridine Intermediate
This protocol outlines a representative Suzuki coupling reaction to introduce a substituent at the 4-position of a pyridine ring, a common strategy in the synthesis of CDK inhibitors.
Materials:
-
4-Bromo-2-aminopyridine
-
Desired boronic acid or boronate ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-2-aminopyridine (1 equivalent), the boronic acid or boronate ester (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-(substituted)pyridine.
CDK4/6 Signaling Pathway in Cell Cycle Progression [3][4][5][6]
Caption: The CDK4/6 signaling pathway controls the G1-S transition of the cell cycle.
B. Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are targeted therapies for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 4-fluoropyridine moiety can be incorporated into PARP inhibitors to enhance their potency and pharmacokinetic properties.
Example: Synthesis of an Olaparib Analogue
The following is a representative protocol for a key step in the synthesis of a PARP inhibitor scaffold, illustrating a nucleophilic aromatic substitution reaction on a 4-fluoropyridine derivative.
Quantitative Data: In Vitro Potency of Selected PARP Inhibitors [7]
| Compound | PARP-1 IC50 (nM) |
| Olaparib | 34 |
| Compound 8a | 36 |
Experimental Protocol: Nucleophilic Aromatic Substitution on 4-Fluorobenzoyl Chloride
This protocol describes the reaction of a 4-fluoropyridine derivative with an amine, a common method for constructing amide linkages in PARP inhibitors.
Materials:
-
4-Fluorobenzoyl chloride
-
Appropriate amine (e.g., piperazine derivative) (1 equivalent)
-
Base (e.g., triethylamine, 2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane)
-
Nitrogen or Argon source
Procedure:
-
Dissolve the amine (1 equivalent) and triethylamine (2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
PARP Inhibition in BRCA-Mutant Cancer Cells [8][9][10][11]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.
II. Applications in Materials Science: Synthesis of Fluorinated Polymers
The incorporation of fluorine and pyridine moieties into polymer backbones can impart desirable properties such as improved thermal stability, solubility, and specific optoelectronic characteristics. While direct polymerization of this compound is not common, functionalized 4-fluoropyridines can serve as valuable monomers.
A. Synthesis of Fluorinated Polyimides
Fluorinated polyimides are high-performance polymers with applications in microelectronics and aerospace due to their excellent thermal stability, low dielectric constants, and good mechanical properties.[12][13][14][15][16]
General Synthetic Workflow for Fluorinated Polyimides
Caption: General two-step synthesis of fluorinated polyimides.
Quantitative Data: Properties of a Fluorinated Polyimide Film [12]
| Property | Value |
| Glass Transition Temperature (Tg) | 202.1 - 219.7 °C |
| 10% Weight Loss Temperature (Td10) | 537.0 - 572.8 °C |
| Cut-off Wavelength | 375 - 380 nm |
| Water Uptake | 0.55 - 0.63 % |
Experimental Protocol: General Procedure for Polyimide Synthesis
-
Poly(amic acid) Formation: A fluorinated pyridine-containing diamine is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere. An equimolar amount of an aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) is added portion-wise, and the mixture is stirred at room temperature for several hours to form the poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then thermally cured by stepwise heating to high temperatures (e.g., up to 300 °C) under a nitrogen atmosphere to effect cyclodehydration (imidization), yielding the final polyimide film. Alternatively, chemical imidization can be achieved by adding dehydrating agents like acetic anhydride and a catalyst such as pyridine to the poly(amic acid) solution.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel materials. Its reactivity in nucleophilic aromatic substitution reactions provides a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. Furthermore, the incorporation of the fluoropyridine moiety into polymer backbones offers a promising strategy for creating high-performance materials with tailored properties for advanced applications. The protocols and data presented herein serve as a guide for researchers and scientists in leveraging the unique chemistry of this compound for innovation in drug development and materials science.
References
- 1. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
Application Notes and Protocols: The Strategic Use of 4-Fluoropyridine Hydrochloride in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine hydrochloride is a versatile and reactive building block in organic synthesis, particularly valued in medicinal chemistry for the construction of complex heterocyclic scaffolds.[1][2] While not typically used as a direct catalyst for cyclization, its true utility lies in its role as a key precursor. The pyridine ring can be readily functionalized, often via nucleophilic aromatic substitution (SNAr) of the fluorine atom, to introduce a side chain.[1] This newly introduced chain can then be designed to undergo a subsequent intramolecular cyclization reaction, leading to the formation of fused bicyclic or polycyclic heteroaromatic systems. These resulting structures are of significant interest in drug discovery due to their rigid, planar nature which can facilitate potent interactions with biological targets.[3]
This document provides a detailed protocol for a representative two-step synthetic strategy: the initial functionalization of 4-fluoropyridine and the subsequent intramolecular cyclization to form a fused heterocyclic product.
Experimental Protocols
The following protocols describe a general methodology for the synthesis of a fused pyrido-heterocycle starting from this compound. This process involves the liberation of the free base, nucleophilic substitution, and a subsequent intramolecular cyclization.
Part 1: Preparation of 4-Fluoropyridine Free Base
4-Fluoropyridine is often stored as its hydrochloride salt to improve stability, as the free base can be unstable.[4] The first step is the neutralization of the salt to generate the reactive free base.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base like aqueous ammonium hydroxide.[4]
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of NaHCO₃ while gently swirling until gas evolution ceases and the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: 4-fluoropyridine is volatile. Use a cold trap and avoid excessive heating.
-
The resulting 4-fluoropyridine free base is typically used immediately in the next step without further purification.
Part 2: Synthesis of a Fused Heterocycle via Nucleophilic Substitution and Intramolecular Cyclization
This protocol outlines a representative synthesis of a pyrido[1,2-a]pyrrolo-isoquinoline derivative, adapted from general principles of pyridinium salt cyclization.[5][6]
Step 2A: N-Functionalization (Nucleophilic Substitution)
Materials:
-
4-Fluoropyridine (from Part 1)
-
An appropriate substituted α-bromo ketone (e.g., 2-bromo-1-(2-bromophenyl)ethan-1-one)
-
Acetonitrile (ACN) or another suitable polar aprotic solvent
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the α-bromo ketone (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add 4-fluoropyridine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 82°C for ACN) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS for the consumption of starting materials and formation of the intermediate N-phenacyl-4-fluoropyridinium salt.
-
Upon completion, cool the reaction to room temperature. The pyridinium salt may precipitate. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude salt is often used directly in the next step.
Step 2B: Intramolecular Radical Cyclization
Procedure:
-
To a solution of the crude N-phenacyl-4-fluoropyridinium salt (1.0 eq) in a suitable solvent like toluene, add a radical initiator such as AIBN (0.1-0.2 eq) and a radical mediator like tris(trimethylsilyl)silane (TTMSS) (1.2-1.5 eq).[5]
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-110°C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired fused heterocyclic product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and outcomes for the key reaction types described in the protocol. Data is compiled from analogous reactions found in the literature for halo-pyridines and pyridinium salts.
| Reaction Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| N-Functionalization | 4-Halopyridine, α-bromo ketone | ACN | None | 82 (Reflux) | 12-24 | 70-95 | [5] |
| Intramolecular Cyclization | N-Aryl-pyridinium salt with ortho-bromo substituent | Toluene | (TMS)₃SiH, AIBN | 80-110 | 4-12 | 60-85 | [5] |
Visualizations
Below are diagrams illustrating the experimental workflow and a representative reaction pathway.
Caption: General experimental workflow for the synthesis of fused heterocycles.
Caption: Representative reaction scheme for a two-step cyclization.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Addition Reactions with 4-Fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for addition reactions involving 4-fluoropyridine, generated in situ from 4-fluoropyridine hydrochloride. The focus is on the catalytic hydrogenation of the pyridine ring, a powerful addition reaction that provides access to valuable fluorinated piperidine scaffolds, which are of significant interest in medicinal and agrochemical research. Two distinct and effective protocols are presented: a rhodium-catalyzed dearomatization-hydrogenation and a palladium-catalyzed direct hydrogenation.
Introduction
4-Fluoropyridine is a versatile building block in organic synthesis. While it is often employed in nucleophilic aromatic substitution (SNAr) reactions, its use in addition reactions, particularly those that saturate the pyridine ring, opens up avenues to complex, three-dimensional fluorinated molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, making its hydrogenation a non-trivial transformation. The following protocols, developed by the research group of Prof. Frank Glorius, offer efficient and highly diastereoselective methods for the synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors.
The free base, 4-fluoropyridine, is often generated from its more stable hydrochloride salt immediately before use. This can be achieved by treatment with a suitable base.
Method 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines
This one-pot, two-step method involves an initial dearomatization of the fluoropyridine with pinacol borane (HBpin), followed by a rhodium-catalyzed hydrogenation of the resulting diene intermediates. This process is highly diastereoselective, yielding all-cis-fluorinated piperidines.
Experimental Protocol
General Considerations: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents and reagents should be anhydrous unless otherwise noted.
Materials:
-
This compound
-
Suitable base (e.g., potassium carbonate)
-
Anhydrous solvent for extraction (e.g., diethyl ether)
-
Pinacol borane (HBpin)
-
Rhodium-carbene catalyst (e.g., [Rh(COD)(IMes)Cl])
-
Anhydrous tetrahydrofuran (THF)
-
Activated molecular sieves (4 Å)
-
Hydrogen gas (high purity)
Procedure:
-
In Situ Generation of 4-Fluoropyridine:
-
In a flask, dissolve this compound in a minimal amount of water.
-
Cool the solution in an ice bath and add a saturated aqueous solution of a suitable base (e.g., K2CO3) dropwise until the solution is basic.
-
Extract the aqueous layer with an anhydrous solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 4-fluoropyridine as a volatile liquid. Use immediately in the next step.
-
-
Dearomatization-Hydrogenation:
-
In a flame-dried Schlenk tube or a glovebox, combine the freshly prepared 4-fluoropyridine (1.0 equiv.), the rhodium-carbene catalyst (e.g., 1-5 mol%), and activated 4 Å molecular sieves.
-
Add anhydrous THF as the solvent.
-
Add pinacol borane (HBpin) (typically 1.1-1.5 equiv.) to the mixture.
-
Place the reaction vessel in a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas (typically 50 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
The reaction mixture can be filtered through a pad of celite to remove the catalyst and molecular sieves.
-
The product, an all-cis-fluorinated piperidine, can be purified by column chromatography. Due to the potential volatility of the product, it can be derivatized (e.g., as a trifluoroacetamide) for easier isolation and characterization.
-
Data Presentation
| Substrate | Catalyst Loading (mol%) | H2 Pressure (bar) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 3-Fluoropyridine | 2.5 | 50 | 24 | 85 | >95:5 |
| 3,5-Difluoropyridine | 2.5 | 50 | 24 | 78 | >95:5 |
| 4-Fluoro-2-methylpyridine | 3.0 | 50 | 24 | 82 | >95:5 |
Note: The data presented here are representative examples based on the published literature and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow
Method 2: Palladium-Catalyzed Direct Hydrogenation of Fluoropyridines
This method offers a more straightforward and robust approach using a commercially available heterogeneous catalyst, palladium hydroxide on carbon (Pd(OH)2/C), often referred to as Pearlman's catalyst. The reaction proceeds under acidic conditions, which protonates the substrate and product, preventing catalyst poisoning.
Experimental Protocol
General Considerations: Standard laboratory techniques are sufficient for this procedure.
Materials:
-
This compound
-
Palladium hydroxide on carbon (Pd(OH)2/C, 20 wt%)
-
Methanol (MeOH)
-
Aqueous Hydrochloric Acid (HCl)
-
Hydrogen gas (high purity)
Procedure:
-
Reaction Setup:
-
To a suitable reaction vessel (e.g., a thick-walled glass reactor or a stainless-steel autoclave), add this compound (1.0 equiv.).
-
Add methanol as the solvent.
-
Add aqueous HCl (typically 1.0-1.2 equivalents).
-
Add Pd(OH)2/C (typically 5-10 mol% Pd).
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to a hydrogen gas line.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas (e.g., 50-70 bar).
-
Stir the reaction mixture vigorously at a specified temperature (e.g., 60-80 °C) for the required time (e.g., 24-48 hours).
-
Monitor the reaction progress by techniques such as GC-MS or TLC (after basification of an aliquot).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude fluorinated piperidine hydrochloride salt.
-
The product can be further purified by recrystallization or by conversion to the free base followed by distillation or chromatography.
-
Data Presentation
| Substrate | Catalyst Loading (mol% Pd) | H2 Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 3-Fluoropyridine HCl | 5 | 70 | 80 | 48 | 91 | >20:1 |
| 4-Fluoropyridine HCl | 5 | 70 | 80 | 48 | 85 | - |
| 3-Fluoro-4-methylpyridine HCl | 5 | 70 | 80 | 48 | 88 | >20:1 |
Note: The data presented here are representative examples based on the published literature and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow
Signaling Pathways and Logical Relationships
The diastereoselectivity of these hydrogenation reactions is a key feature. The observed cis-selectivity is rationalized by the coordination of the pyridine ring to the metal catalyst surface, followed by the delivery of hydrogen atoms from the same face of the ring.
Conclusion
The catalytic hydrogenation of this compound provides a powerful and diastereoselective route to valuable cis-fluorinated piperidines. The rhodium-catalyzed dearomatization-hydrogenation offers a novel approach for substrates that may be challenging to hydrogenate directly, while the palladium-catalyzed direct hydrogenation presents a more practical and robust method for a wide range of fluoropyridines. These protocols are valuable additions to the synthetic chemist's toolbox for the preparation of complex fluorinated molecules for drug discovery and development.
Application Notes and Protocols: 4-Fluoropyridine Hydrochloride as a Precursor for Pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine hydrochloride is a versatile and valuable precursor in the synthesis of a wide array of pyridine derivatives, particularly those with significant biological activity. Its hydrochloride salt form offers enhanced stability and ease of handling compared to the free base. The fluorine atom at the 4-position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functional groups, including amines, ethers, and thioethers, providing a straightforward route to novel compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of biologically active pyridine derivatives using this compound as a key building block.
Key Applications in Drug Discovery
Pyridine derivatives are integral scaffolds in a multitude of approved drugs and clinical candidates. The use of this compound as a precursor allows for the synthesis of compounds targeting a range of diseases, primarily in oncology. The ability to readily diversify the substituent at the 4-position is a significant advantage in structure-activity relationship (SAR) studies.
Anticancer Agents
Numerous pyridine derivatives synthesized from this compound exhibit potent anticancer activity by targeting key signaling pathways involved in tumor growth, proliferation, and survival.
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
-
SHP2 Inhibitors: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including RAS-ERK, PI3K-AKT, and JAK-STAT. Dysregulation of SHP2 is implicated in various cancers.
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling cascades such as the MAPK and PI3K-AKT pathways, leading to cell proliferation. Mutations or overexpression of EGFR are common in many cancers.
-
CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2), in complex with cyclin A or E, is essential for the progression of the cell cycle, particularly the G1/S phase transition. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
General Considerations: Reactions involving this compound often require the free base, 4-fluoropyridine, which can be generated in situ or in a separate step by neutralization with a suitable base.[1] Due to the instability of 4-fluoropyridine in aqueous conditions, care should be taken to use anhydrous solvents and reagents when necessary.[2][3]
Protocol 1: Synthesis of 4-(Piperazin-1-yl)pyridine Derivatives
This protocol describes a general procedure for the nucleophilic aromatic substitution of 4-fluoropyridine with piperazine derivatives, a common scaffold in pharmacologically active compounds.
Reaction Scheme:
Materials:
-
This compound
-
Substituted piperazine (e.g., 1-Boc-piperazine, 1-(phenyl)piperazine)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the substituted piperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add 4-fluoropyridine (generated from its hydrochloride salt by neutralization, 1.0 equivalent) to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 36 hours.[4]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Expected Yields: 50-70%[4]
Protocol 2: Synthesis of 4-Aminopyridine Derivatives
This protocol outlines the synthesis of 4-aminopyridine derivatives through the reaction of 4-fluoropyridine with various amines.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Reaction vessel suitable for heating
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 4-fluoropyridine (from hydrochloride, 1.0 equivalent) and the desired amine (1.1 equivalents) in the chosen solvent.
-
Add the base (1.5 - 2.0 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyridine derivatives and their biological activities.
| Precursor | Nucleophile | Product | Yield (%) | Reference |
| 2-chloro-3-nitropyridine | Piperazine | 1-(3-nitropyridin-2-yl)piperazine | 65 | [4][5] |
| 1-(3-nitropyridin-2-yl)piperazine | 2-chloro-N-arylacetamides | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides | 50-70 | [4] |
| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride | Methyl 3-fluoropyridine-4-carboxylate | 38 | [6] |
Table 1: Representative yields for the synthesis of pyridine derivatives.
| Derivative Class | Target | Compound Example | IC50 | Reference |
| Pyridine-urea | VEGFR-2 | Compound 10 | 0.12 µM | [7] |
| Pyridine derivative | SHP2 | Compound 11a | 1.36 µM | [3] |
| Pyridine derivative | CDK2 | Compound 4 | 0.24 µM | [8] |
| Pyridylpiperazine | Urease | Compound 5b | 2.0 µM | [5] |
Table 2: Biological activity of representative pyridine derivatives.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and biological evaluation of pyridine derivatives.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
- 1. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-Fluoropyridine hydrochloride. This key building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Due to the electron-deficient nature of the pyridine ring and the strength of the carbon-fluorine bond, specific conditions are often required to achieve high yields. This document outlines a representative protocol, discusses key reaction parameters, and provides a framework for troubleshooting and optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. The coupling of this compound with various boronic acids or their derivatives is a critical transformation in medicinal chemistry, enabling the synthesis of a wide array of substituted pyridines that are common motifs in biologically active compounds.
The primary challenges associated with the Suzuki coupling of this compound include the relatively low reactivity of the C-F bond compared to other carbon-halogen bonds (C-I, C-Br, C-Cl) and the potential for catalyst inhibition by the pyridine nitrogen. The use of the hydrochloride salt necessitates the use of a base in sufficient quantity to both neutralize the salt and facilitate the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent is therefore crucial for a successful reaction.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of a 4-halopyridine hydrochloride with an arylboronic acid. This protocol is based on established procedures for similar substrates and may require optimization for specific starting materials.[1]
Materials:
-
This compound (or other 4-halopyridine hydrochloride)
-
Arylboronic acid
-
Palladium catalyst (e.g., 7% Pd on activated carbon, Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., N,N-Dimethylacetamide (DMA), 1,4-Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the 4-halopyridine hydrochloride (1.0 eq.), the arylboronic acid (1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and the expected yields for Suzuki coupling reactions of 4-halopyridines with arylboronic acids, based on literature precedents.
Table 1: Key Reagents for Suzuki Coupling of 4-Halopyridine Hydrochloride
| Reagent | Role | Typical Amount | Notes |
| 4-Fluoropyridine HCl | Electrophile | 1.0 equivalent | The hydrochloride salt requires neutralization by the base. |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the electrophile. |
| Palladium Catalyst | Catalyst | 1 - 5 mol% | Choice of catalyst and ligand is critical for yield. |
| Base | Activator/Neutralizer | 2.0 - 3.0 equivalents | Must be sufficient to neutralize the HCl salt and facilitate transmetalation. |
| Solvent | Reaction Medium | Anhydrous, degassed | The choice of solvent can significantly impact solubility and reaction rate. |
Table 2: Representative Reaction Conditions and Yields for Suzuki Coupling of 4-Halopyridines
| Halopyridine | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloropyridine | Phenylboronic acid | 7% Pd/WA30 (5) | Cs₂CO₃ (2) | DMA | 80 | 12 | ~100 | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 | [2] |
| 4-Bromopyridine HCl | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | High | General Protocol |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 4-16 | High | General Protocol |
Optimization of Reaction Conditions
For challenging substrates like this compound, optimization of the reaction conditions is often necessary to achieve high yields. Key parameters to consider include:
-
Catalyst and Ligand: For less reactive C-F bonds, catalysts with bulky and electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) can be more effective. Pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a ligand are also common choices.
-
Base: The choice of base is critical. Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred. For substrates sensitive to strong bases, milder conditions with KF might be explored.
-
Solvent: Aprotic polar solvents such as DMA, DMF, 1,4-Dioxane, or THF are commonly used. The addition of water can sometimes accelerate the reaction.
-
Temperature: Due to the strength of the C-F bond, higher reaction temperatures may be required compared to other halopyridines. Microwave heating can also be employed to reduce reaction times and improve yields.
Visualized Experimental Workflow
References
Application Notes and Protocols for the Heck Coupling of 4-Fluoropyridine Hydrochloride with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Heck coupling of 4-fluoropyridine hydrochloride with various alkenes. This reaction is a valuable tool for the synthesis of 4-alkenylpyridines, which are important structural motifs in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the Heck reaction of halopyridines, offering starting points for reaction optimization and application in diverse research and development settings.
Introduction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2][3] The use of this compound as a substrate in this reaction presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair. However, with appropriate selection of catalysts, ligands, and reaction conditions, the Heck coupling of this compound can be an efficient method for the synthesis of a variety of 4-substituted pyridine derivatives.
General Reaction Scheme
The general transformation involves the reaction of this compound with an alkene in the presence of a palladium catalyst, a ligand, and a base to yield the corresponding 4-alkenylpyridine.
References
Troubleshooting & Optimization
Technical Support Center: 4-Fluoropyridine in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the instability of 4-fluoropyridine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-fluoropyridine solution turning brown and forming a precipitate?
A1: 4-Fluoropyridine is inherently unstable in aqueous solutions, especially under acidic conditions.[1] The observed brown precipitate is likely a polymeric material formed due to the compound's degradation.[2] This polymerization can be accompanied by the formation of N-(4-pyridyl)-4-pyridone, a common degradation product.[1][2]
Q2: What is the primary degradation pathway of 4-fluoropyridine in water?
A2: The degradation of 4-fluoropyridine in aqueous media is primarily an acid-catalyzed process. The pyridine nitrogen can be protonated, making the C4 position more susceptible to nucleophilic attack by water or another 4-fluoropyridine molecule. This leads to the formation of N-(4-pyridyl)-4-pyridone. The reaction is complex and can also lead to the formation of polymeric byproducts, especially upon neutralization of the reaction mixture during synthesis.[2]
Q3: How can I improve the stability of 4-fluoropyridine in my aqueous experiments?
A3: The most effective method to stabilize 4-fluoropyridine is to convert it into a stable salt. 4-Fluoropyridine hydrochloride (4-FPy-HCl) is a commonly used, more stable crystalline solid that can be handled more easily than the free base. This salt can be dissolved in aqueous buffers for experiments, but the pH of the final solution should be carefully considered to minimize degradation.
Q4: At what pH is 4-fluoropyridine most stable?
A4: While specific kinetic data is limited in the literature, the degradation of 4-fluoropyridine is known to be acid-catalyzed.[1] Therefore, it is expected to be most stable in neutral to slightly alkaline conditions. However, working at very high pH may introduce other reactive pathways. It is recommended to perform experiments at a pH that balances stability with the requirements of the biological or chemical system under investigation. Buffering the solution is crucial to maintain a constant pH.
Troubleshooting Guides
Issue 1: Rapid Degradation of 4-Fluoropyridine in Solution
| Possible Cause | Troubleshooting Steps |
| Acidic Conditions | The degradation of 4-fluoropyridine is accelerated by acid.[1] Ensure your aqueous solution is adequately buffered to a neutral or slightly alkaline pH. Avoid using acidic buffers if possible. |
| High Temperature | Elevated temperatures can increase the rate of degradation. If your experimental conditions permit, conduct the reaction at a lower temperature. |
| Presence of Catalytic Impurities | Trace amounts of acidic impurities can catalyze the degradation. Use high-purity water and reagents for your solutions. |
| Incorrect Starting Material | You may be inadvertently generating the free base of 4-fluoropyridine in a reactive environment. Use the more stable this compound salt for preparing aqueous solutions. |
Issue 2: Formation of Gummy Precipitate During Workup or Reaction
| Possible Cause | Troubleshooting Steps |
| Polymerization | Neutralization of acidic solutions containing 4-fluoropyridine can lead to the formation of gummy polymeric materials, which can complicate extraction and purification.[2] |
| - Modified Extraction: If synthesizing 4-fluoropyridine, consider a modified workup where the bulk of the product is decanted before extracting the residual suspension containing the polymer.[2] | |
| - Solvent Choice: Ensure the use of an appropriate organic solvent for extraction that provides good partitioning for 4-fluoropyridine while minimizing the dissolution of the polymer. | |
| - Control of Neutralization: Add the neutralizing agent slowly and with vigorous stirring to minimize localized high concentrations that can promote polymerization. |
Data Presentation
Table 1: Illustrative Stability of 4-Fluoropyridine in Aqueous Buffers at 25°C
Disclaimer: The following data is illustrative and based on the qualitative understanding of 4-fluoropyridine's stability. Actual degradation rates should be determined experimentally.
| pH | Buffer System | Apparent Half-life (t½) | Key Degradation Product |
| 4.0 | Acetate | < 1 hour | N-(4-pyridyl)-4-pyridone, Polymers |
| 5.0 | Acetate | 2 - 4 hours | N-(4-pyridyl)-4-pyridone, Polymers |
| 7.0 | Phosphate | 24 - 48 hours | N-(4-pyridyl)-4-pyridone |
| 8.0 | Phosphate | > 72 hours | N-(4-pyridyl)-4-pyridone |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound, high-purity water or desired buffer, calibrated balance, volumetric flask.
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the desired solvent (water or buffer) and swirl to dissolve the solid.
-
Once dissolved, add the solvent to the final volume mark.
-
Mix the solution thoroughly by inversion.
-
Prepare fresh solutions for each experiment to ensure accuracy.
-
Protocol 2: Monitoring the Stability of 4-Fluoropyridine by HPLC
-
HPLC System: A standard HPLC system with a C18 reversed-phase column and a UV detector is suitable.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. Note: The acidic mobile phase will not cause significant on-column degradation due to the short residence time.
-
Sample Preparation:
-
Prepare a solution of 4-fluoropyridine or its hydrochloride salt in the desired aqueous buffer at a known concentration.
-
Incubate the solution under the desired experimental conditions (e.g., specific pH and temperature).
-
At various time points, withdraw an aliquot of the sample.
-
Quench any further degradation by diluting the aliquot in the mobile phase and keeping it cool (e.g., in an autosampler at 4°C).
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of 4-fluoropyridine and the increase in the peak area of any degradation products over time.
-
Quantify the concentration of 4-fluoropyridine at each time point using a calibration curve.
-
Calculate the degradation rate constant and half-life from the concentration versus time data.
-
Mandatory Visualizations
Caption: Acid-catalyzed degradation pathway of 4-fluoropyridine.
Caption: Workflow for stability analysis of 4-fluoropyridine.
Caption: Troubleshooting logic for 4-fluoropyridine instability.
References
Technical Support Center: Prevention of N-(4'-pyridyl)-4-pyridone Byproduct Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of the N-(4'-pyridyl)-4-pyridone byproduct during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-(4'-pyridyl)-4-pyridone and under what conditions does it typically form as a byproduct?
A1: N-(4'-pyridyl)-4-pyridone is a common byproduct in reactions involving nucleophilic substitution on 4-substituted pyridine rings, particularly in the synthesis of 4-aminopyridine derivatives from 4-halopyridines. It can also form under conditions that promote the self-reaction of 4-pyridone derivatives. The formation is often favored by high temperatures, prolonged reaction times, and the presence of a strong base.
Q2: How does the tautomerism of 4-hydroxypyridine affect the formation of this byproduct?
A2: 4-hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone.[1][2] In solution, the 4-pyridone form is generally more stable and favored.[1][2] This tautomer is susceptible to N-acylation and N-arylation reactions, which can lead to the formation of the N-(4'-pyridyl)-4-pyridone byproduct, especially if there are reactive pyridine species in the reaction mixture.[3]
Q3: Can the choice of solvent influence the formation of the N-(4'-pyridyl)-4-pyridone byproduct?
A3: Yes, the polarity of the solvent can affect the position of the tautomeric equilibrium and the solubility of reactants and intermediates, thereby influencing the reaction pathway. Non-polar solvents may favor the 4-hydroxypyridine tautomer, potentially reducing N-arylation side reactions.
Q4: Are there any specific catalysts that are known to promote the formation of this byproduct?
A4: While specific catalysts for the formation of this byproduct are not extensively documented, certain conditions that activate the pyridine ring, such as the use of strong Lewis acids or transition metal catalysts in cross-coupling reactions, could potentially lead to its formation if reaction conditions are not carefully controlled.
Troubleshooting Guides
This section provides structured guidance to address the formation of the N-(4'-pyridyl)-4-pyridone byproduct during your experiments.
Issue 1: Identification of N-(4'-pyridyl)-4-pyridone in the Reaction Mixture
Symptoms:
-
An unexpected spot on a TLC plate, often with a different polarity compared to the starting material and the desired product.
-
Mass spectrometry data showing a peak corresponding to the molecular weight of N-(4'-pyridyl)-4-pyridone.
-
NMR spectra exhibiting signals characteristic of both a 4-pyridone and a 4-substituted pyridine moiety.
Troubleshooting Workflow:
References
Technical Support Center: Purification of 4-Fluoropyridine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluoropyridine Hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- The compound is not fully dissolving during the heating phase.- The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter. | - Solvent Selection: Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider solvent systems like ethanol/ether or isopropanol/hexane.- Ensure Complete Dissolution: Use a minimal amount of hot solvent to fully dissolve the solid. If it doesn't dissolve, add small increments of hot solvent until it does.- Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Product Discoloration (Yellow or Brown) | - Presence of impurities from the synthesis.- Decomposition of the product due to heat or exposure to air and moisture.[1] | - Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before cooling.- Minimize Heat Exposure: Avoid prolonged heating during purification steps.- Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
| Formation of a Gummy or Oily Precipitate Instead of Crystals | - The presence of significant amounts of impurities that inhibit crystallization.- The compound is "oiling out" due to being insoluble in the hot solvent at its boiling point. | - Pre-purification: If the crude material is highly impure, consider a preliminary purification step like a silica gel plug filtration to remove baseline impurities before recrystallization.[3]- Solvent System Adjustment: Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves. Then, cool slowly. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (eluent).- The compound is interacting strongly with the acidic silica gel, causing tailing. | - Eluent Optimization: Systematically test different solvent systems with varying polarities. A common starting point for nitrogen-containing heterocycles is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol).- Deactivate Silica Gel: For acid-sensitive compounds, pre-treat the silica gel with a base like triethylamine (1-3% in the eluent) to neutralize acidic sites and reduce tailing.[3] |
| Product Decomposes on the Column | - this compound is unstable on acidic stationary phases. | - Use Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.- Rapid Purification: Aim for a quick purification process to minimize the time the compound spends on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted starting materials from the synthesis, such as 4-aminopyridine or 4-chloropyridine, and byproducts like N-(4'-pyridyl)-4-pyridone, which forms from the hydrolysis of 4-fluoropyridine.[1] Polymeric materials can also form, especially if the free base is exposed to aqueous conditions.[1]
Q2: How should I handle and store purified this compound to prevent degradation?
A2: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[2][4] It is recommended to store it in a cool, dry, and dark place, with temperatures below 15°C.[2] Avoid contact with moisture, strong oxidizing agents, and bases.[5]
Q3: Can I use distillation to purify this compound?
A3: While distillation can be used to purify the free base, 4-fluoropyridine, it is generally not recommended for the hydrochloride salt due to its solid nature and potential for decomposition at high temperatures.[5] The free base itself is thermally unstable and prone to polymerization.[6] If distillation of the free base is necessary, it should be performed under vacuum at low temperatures.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective methods for determining the purity of this compound.[2] Non-aqueous titration can also be used to determine the assay.[2]
Q5: My 4-Fluoropyridine free base precipitated out of an ether solution. What happened and can I salvage it?
A5: The free base, 4-fluoropyridine, is unstable and can polymerize upon standing, especially if exposed to light or residual water.[7] The precipitate is likely a polymer. It is generally not feasible to reverse this process and recover the pure 4-fluoropyridine. To avoid this, the free base should be used immediately after preparation and not stored.
Quantitative Data Summary
The following table summarizes typical purity specifications for commercially available this compound.
| Parameter | Specification | Analysis Method |
| Purity | >98.0% | HPLC (area %) |
| Assay | >98.0% | Non-aqueous Titration |
| Appearance | White to Almost white powder/crystal | Visual |
| NMR | Conforms to structure | ¹H NMR |
Experimental Protocols
Recrystallization of this compound
Objective: To remove impurities by crystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., anhydrous ethanol, anhydrous isopropanol)
-
Co-solvent (e.g., anhydrous diethyl ether, hexane)
-
Activated carbon (optional)
-
Heating mantle with a stirrer
-
Erlenmeyer flask
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
(Optional) If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reflux for 5-10 minutes.
-
(Optional) Perform a hot filtration to remove the activated carbon or any other insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath for at least 30 minutes. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product "oils out," reheat the solution and add a small amount of the co-solvent until the solution is clear, then cool again.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography of this compound
Objective: To purify this compound by separating it from impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (or neutral/basic alumina)
-
Eluent (e.g., a mixture of ethyl acetate and methanol, or dichloromethane and methanol)
-
Triethylamine (optional, for deactivating silica gel)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly. Top the silica gel with another layer of sand.
-
(Optional) Deactivate Silica Gel: If using silica gel and tailing is an issue, flush the packed column with the eluent containing 1-3% triethylamine before loading the sample.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the column. Alternatively, for less soluble samples, create a dry-load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elute the Column: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification techniques and targeted impurities.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. This compound | 39160-31-1 | TCI AMERICA [tcichemicals.com]
- 3. Purification [chem.rochester.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]
- 6. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Troubleshooting low yields in 4-Fluoropyridine hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Fluoropyridine hydrochloride, with a focus on addressing issues related to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing 4-Fluoropyridine and its hydrochloride salt are the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr). The Balz-Schiemann reaction involves the diazotization of 4-aminopyridine, followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[1] The SNAr method, often referred to as the Halex reaction, involves treating a 4-halopyridine (typically 4-chloropyridine) with a fluoride salt at elevated temperatures to exchange the halogen for fluorine.[1][2]
Q2: My synthesis of 4-Fluoropyridine resulted in a low yield. What are the general troubleshooting steps?
A2: A low yield in 4-Fluoropyridine synthesis can stem from various factors. A systematic approach to troubleshooting involves:
-
Byproduct Identification: Analyze your crude reaction mixture using techniques like GC-MS or NMR to identify the major byproducts.
-
Reaction Condition Optimization: Based on the identified byproducts, adjust reaction parameters. Key areas to investigate include the purity of reagents and solvents, reaction temperature, and the rigorous exclusion of water, particularly in SNAr reactions.[1]
Q3: What is the primary cause of byproduct formation in 4-Fluoropyridine synthesis?
A3: A significant challenge in the synthesis of 4-Fluoropyridine is its instability, especially in the presence of water.[3] This instability can lead to the formation of a brown, gummy polymer.[3] Another common byproduct, N-(4'-pyridyl)-4-pyridone, can be formed through an acid-catalyzed process.[4]
Q4: How can I minimize the formation of N-(4'-pyridyl)-4-pyridone?
A4: The formation of N-(4'-pyridyl)-4-pyridone is an acid-catalyzed process.[4] To minimize this byproduct, it is crucial to control the acidity of the reaction medium, especially during workup and purification. Neutralization of the reaction mixture and performing extractions as quickly as possible can help reduce its formation.[3]
Q5: What are the recommended storage conditions for 4-Fluoropyridine and its hydrochloride salt?
A5: 4-Fluoropyridine should be stored at ambient temperature, protected from light and heat to prevent degradation.[5] Due to its chemical activity, it should be kept in a cool, dry, and well-ventilated place to avoid accelerated reactions and deterioration from high temperatures or humidity.[2] this compound should also be stored in a cool, dry place.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Diazotization (Balz-Schiemann): The reaction of 4-aminopyridine with the diazotizing agent (e.g., sodium nitrite) may be inefficient. | Ensure accurate stoichiometry of reagents. Maintain the recommended low temperature (typically -10°C to 10°C) during diazotization to ensure the stability of the diazonium salt.[6] |
| Ineffective Fluorination (SNAr): The fluoride source may not be sufficiently reactive, or the reaction temperature may be too low. | Use an anhydrous fluoride source, such as spray-dried potassium fluoride. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the fluoride ion. The reaction often requires elevated temperatures.[7] | |
| Formation of Brown, Gummy Precipitate | Polymerization of 4-Fluoropyridine: The free base of 4-fluoropyridine is prone to polymerization, especially in the presence of acid or upon neutralization.[3] | During the workup, add the reaction mixture slowly to a bicarbonate solution to neutralize the acid.[3] The extraction process should be carried out as quickly as possible to minimize contact time with the aqueous phase.[3] |
| Significant Amount of N-(4'-pyridyl)-4-pyridone Byproduct | Acid-Catalyzed Hydrolysis: The presence of acid can catalyze the reaction of 4-fluoropyridine with any residual water to form the pyridone byproduct.[4] | Maintain anhydrous conditions throughout the reaction and workup. If possible, use a non-aqueous workup. Ensure complete and rapid neutralization of any acidic medium. |
| Difficulty in Isolating Pure Product | Co-distillation with Solvent: 4-Fluoropyridine can be volatile and may co-distill with the extraction solvent during concentration. | Use a rotary evaporator with careful temperature and pressure control. For final purification, vacuum distillation or transfer can be effective.[3] |
| Product Instability: The free base is less stable than its hydrochloride salt. | Convert the purified 4-fluoropyridine to its hydrochloride salt by treating the organic solution with HCl (gas or solution) to precipitate the more stable salt.[6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This protocol is adapted from a detailed experimental procedure.[3]
-
Diazotization:
-
In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine (1.0 equivalent) and dissolve by warming to 40°C.
-
Cool the solution to 5-7°C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add sodium nitrite (1.1 equivalents) to the suspension, maintaining the temperature between 5-9°C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.
-
-
Work-up and Extraction:
-
Slowly add the reaction mixture to a stirred aqueous solution of sodium bicarbonate (2.3 equivalents in water). Be cautious of CO₂ evolution.
-
Brown, gummy precipitates will form. Separate the liquid by decantation.
-
Extract the filtrate with dichloromethane (2 x volume).
-
Separately, extract the residual gummy precipitate with dichloromethane (2 x volume).
-
Combine all organic layers and dry with anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the Na₂SO₄ and add well-crushed CaH₂ (catalytic amount) to the filtrate to ensure complete drying overnight.
-
Remove the solvent by distillation.
-
The crude 4-fluoropyridine can be purified by vacuum distillation.
-
Protocol 2: Synthesis of this compound from 4-Chloropyridine (SNAr)
This protocol is based on general principles of SNAr reactions.[2]
-
Fluorination:
-
In a suitable reactor, add 4-chloropyridine (1.0 equivalent) and an appropriate organic solvent (e.g., dichloromethane).
-
Add a fluorinating agent, such as potassium fluoride (excess, e.g., 2-3 equivalents).
-
Heat the reaction mixture under appropriate pressure to promote the substitution of the chlorine atom with fluorine. The reaction progress can be monitored by GC-MS or TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
Concentrate the organic layer under reduced pressure to obtain crude 4-fluoropyridine.
-
-
Salt Formation:
-
Dissolve the crude 4-fluoropyridine in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
The this compound will precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary
Table 1: Reaction Parameters for Diazotization in Balz-Schiemann Reaction [6]
| Parameter | Value |
| Starting Material | 4-Aminopyridine |
| Diazotizing Agent | Sodium Nitrite |
| Molar Ratio (NaNO₂ : 4-Aminopyridine) | 1:1 to 1.5:1 |
| Preferred Molar Ratio | 1:1 to 1.25:1 |
| Fluoride Source | Hydrofluoric Acid (HF) |
| HF Concentration | ~50% aqueous up to anhydrous |
| Diazotization Temperature | -20°C to 25°C |
| Preferred Diazotization Temperature | -10°C to 10°C |
| Decomposition Temperature | 15°C to 100°C |
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting low yields in this compound synthesis.
Caption: Troubleshooting workflow for low yields.
Caption: Synthesis route decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Managing hygroscopic nature of 4-Fluoropyridine hydrochloride during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 4-Fluoropyridine hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term hygroscopic means that this compound has a tendency to attract and absorb moisture from the surrounding atmosphere.[1][2] This can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and may also affect its chemical stability and reactivity in experiments.[2]
Q2: How should I store this compound to minimize moisture absorption?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For enhanced protection, storage in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended. For long-term storage or for highly sensitive experiments, storing the compound under an inert atmosphere (e.g., in a glove box) is the best practice.[3][4][5]
Q3: What are the potential consequences of using this compound that has absorbed moisture?
A3: Using this compound that has been exposed to moisture can lead to several experimental issues:
-
Inaccurate Weighing: The absorbed water adds to the measured weight, leading to errors in molar calculations and stoichiometry.[6]
-
Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions, potentially leading to lower yields, side reactions, or complete reaction failure.
-
Degradation: Some compounds can degrade in the presence of water, affecting their purity and performance. The stability of 4-Fluoropyridine in the presence of acid and water can be a concern, potentially leading to the formation of byproducts.[7]
-
Physical Changes: The powder may become clumpy or turn into a paste, making it difficult to handle and dispense accurately.[2]
Q4: Can I dry this compound if it has been exposed to moisture?
A4: While it may be possible to dry the compound, it is crucial to consider its thermal stability. Heating a hygroscopic salt to remove water can sometimes lead to decomposition, especially for temperature-sensitive compounds. If you need to dry it, doing so under vacuum at a gentle temperature is advisable. However, preventing moisture absorption in the first place is the most effective strategy. For critical applications, using a fresh, unopened container is recommended.
Data Presentation: Hygroscopicity of Pyridine Hydrochlorides
| Compound Family | Hygroscopicity Classification | Handling Recommendations | Potential Issues if Mishandled |
| Pyridine Hydrochlorides | Hygroscopic to Very Hygroscopic[3][4][8][9] | Store in a desiccator or glove box. Minimize exposure to ambient air. Use dry handling techniques (e.g., dry glassware, inert atmosphere). | Inaccurate weighing, clumping, potential for hydrolysis or side reactions, reduced purity.[2][10][11] |
Experimental Protocols
Protocol 1: Weighing this compound
This protocol outlines the recommended procedure for accurately weighing hygroscopic this compound.
Objective: To obtain an accurate mass of this compound while minimizing moisture absorption.
Materials:
-
This compound
-
Analytical balance
-
Glove box with an inert atmosphere (e.g., nitrogen or argon) OR a desiccator
-
Spatula
-
Weighing paper or weighing boat
-
Pre-dried vial with a screw cap or septum
Procedure:
Method A: Weighing inside a Glove Box (Recommended)
-
Transfer all necessary materials (balance, spatula, weighing vessel, vial, and the container of this compound) into the glove box antechamber.
-
Purge the antechamber according to the glove box's standard operating procedure to remove air and moisture.
-
Once inside the main chamber, allow the items to equilibrate to the inert atmosphere for a few minutes.
-
Place the weighing vessel on the balance and tare it.
-
Quickly transfer the desired amount of this compound to the weighing vessel using a clean, dry spatula.
-
Record the mass.
-
Immediately transfer the weighed solid to a pre-dried vial and seal it tightly.
-
Remove the sealed vial from the glove box via the antechamber.
Method B: Weighing in a Standard Laboratory (with a Desiccator)
-
Place the sealed container of this compound and a clean, dry weighing vessel in a desiccator and allow them to equilibrate for at least 30 minutes.
-
Move the desiccator containing the materials close to the analytical balance to minimize exposure time to the atmosphere.
-
Open the balance draft shield, place the weighing vessel on the pan, and quickly tare it.
-
Remove the this compound container from the desiccator, open it, and quickly transfer the approximate desired amount to the weighing vessel.
-
Immediately close the container and return it to the desiccator.
-
Close the balance draft shield and record the stable mass as quickly as possible.[12]
-
Immediately transfer the weighed solid to your reaction vessel or a pre-dried, sealable container.
Protocol 2: Preparing a Stock Solution of this compound
This protocol describes how to prepare a stock solution of a known concentration.
Objective: To prepare a standardized solution of this compound for use in subsequent experiments.
Materials:
-
Accurately weighed this compound (from Protocol 1)
-
Anhydrous solvent (ensure the solvent is compatible with your reaction and has a low water content)
-
Dry volumetric flask with a stopper or septum
-
Dry syringe and needle (if using an inert atmosphere)
Procedure:
-
Weigh the required amount of this compound using one of the methods described in Protocol 1 and transfer it to a dry volumetric flask.
-
Under an inert atmosphere (if required for your experiment), add a portion of the anhydrous solvent to the volumetric flask.
-
Swirl the flask gently to dissolve the solid completely. If necessary, sonication in a water bath can be used to aid dissolution.
-
Once the solid is fully dissolved, add more anhydrous solvent to bring the volume to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
If the solution is to be stored, transfer it to a clean, dry storage bottle with a tight-fitting cap, and consider storing it under an inert atmosphere in a desiccator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or reaction failure. | Moisture contamination from hygroscopic starting material. | Ensure this compound is properly stored and handled to prevent moisture absorption. Use anhydrous solvents and dry glassware. Consider drying the compound under vacuum if moisture exposure is suspected (use caution with heating). |
| Difficulty in accurately weighing the compound; mass continuously increases on the balance. | The compound is absorbing moisture from the air during weighing. | Weigh the compound in a controlled environment such as a glove box or by using a fast weighing technique with a desiccator nearby.[6] Minimize the time the container is open. |
| The solid has become clumpy, caked, or appears wet. | Prolonged or significant exposure to atmospheric moisture. | The material has likely absorbed a significant amount of water. It is best to use a fresh, unopened container of the reagent. If this is not possible, attempting to dry the material under high vacuum may be an option, but its purity should be re-verified. |
| Poor dissolution of the compound in a non-aqueous solvent. | The presence of absorbed water may affect solubility characteristics. | Ensure the solvent is truly anhydrous. If the compound has absorbed moisture, it may be more soluble in polar solvents. Using a fresh, dry sample of this compound is recommended. |
| Unexpected side products are observed in the reaction. | Water from the hygroscopic reagent may be participating in the reaction, leading to hydrolysis or other side reactions. | Rigorously exclude water from the reaction by using dry reagents, solvents, and glassware, and by running the reaction under an inert atmosphere. |
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for issues with hygroscopic reagents.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. chemodex.com [chemodex.com]
- 4. Pyridine hydrochloride | 628-13-7 [amp.chemicalbook.com]
- 5. hepatochem.com [hepatochem.com]
- 6. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 7. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. labcompare.com [labcompare.com]
Safe handling and disposal of 4-Fluoropyridine hydrochloride
This guide provides essential information for the safe handling and disposal of 4-Fluoropyridine hydrochloride, tailored for researchers, scientists, and drug development professionals. Please consult your institution's safety protocols and the full Safety Data Sheet (SDS) before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
Q2: What are the proper storage conditions for this compound?
A2: To ensure its stability and safety, this compound should be stored in a cool, dry, and well-ventilated area.[3] Keep the container tightly sealed and store it away from incompatible materials and foodstuffs.[1] It is also advisable to protect the container from physical damage.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment to prevent exposure. This includes:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses with side-shields or chemical splash goggles)
-
Face protection[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[4]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical in the event of exposure. Follow these first aid measures:
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes. Ensure complete irrigation by keeping the eyelids apart and moving them occasionally. Seek medical attention without delay.[1]
-
Skin Contact: If skin or hair contact occurs, flush the affected area with running water and soap, if available. If irritation persists, seek medical attention.[1][2][5]
-
Inhalation: If fumes or dust are inhaled, move the individual to fresh air. Other measures are typically not necessary, but if symptoms develop, seek medical advice.[1]
-
Ingestion: If swallowed, immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1]
Troubleshooting Guides
Problem: I have spilled a small amount of this compound in the lab.
Solution:
For small, dry spills, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary personal protective equipment, including gloves, safety glasses, a lab coat, and a dust respirator.[1]
-
Clean-up Procedure: Use dry clean-up procedures to avoid generating dust.[1] You can cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.
-
Collect Residue: Carefully sweep or vacuum the spilled material. If vacuuming, use a machine designed for hazardous dust. Place the collected residue in a clean, dry, sealable, and properly labeled container for disposal.[1]
-
Decontaminate the Area: After removing the spilled material, wash the area with large amounts of water. Prevent runoff from entering drains.[1]
Problem: How do I dispose of waste this compound and contaminated materials?
Solution:
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Collection: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3] Do not mix with other incompatible waste streams.
-
Disposal Regulations: Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[1] Do not empty into drains.[6]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 39160-31-1 | [1][7] |
| Molecular Formula | C₅H₄FN · HCl | [6][7] |
| Molecular Weight | 133.55 g/mol | [6][7] |
| Appearance | White to almost white powder or crystals | [2][8] |
| Melting Point | 100-102 °C | [7] |
Hazard Classifications
| Hazard | Classification | Reference |
| Skin Corrosion/Irritation | Category 2 | [1][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | [1][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | [1][7] |
Experimental Protocols
General Decontamination Protocol for Pyridine-based Compounds
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for pyridine spills can be adapted. This should only be performed by trained personnel with appropriate PPE.
-
Containment: For liquid spills, use absorbent pads or dikes to prevent spreading. For solid spills, minimize dust generation.
-
Neutralization (for acidic solutions): Pyridine hydrochloride is the salt of a weak base (pyridine) and a strong acid (HCl). To neutralize residual acidity, a weak base solution, such as sodium bicarbonate or a 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and sand, can be carefully applied to the spill area after the bulk material has been removed.
-
Absorption: Absorb the neutralized residue with an inert material.
-
Final Cleaning: Thoroughly clean the surface with soap and water.
-
Waste Disposal: All materials used for cleanup must be collected and disposed of as hazardous waste.
Visualizations
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
Technical Support Center: Neutralization of 4-Fluoropyridine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the neutralization of 4-Fluoropyridine hydrochloride to its free base form for subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when neutralizing this compound?
A1: The main challenge is the inherent instability of the resulting 4-fluoropyridine free base. It is susceptible to polymerization and hydrolysis, particularly in aqueous or acidic conditions, which can lead to the formation of N-(4'-pyridyl)-4-pyridone and brown, gummy polymers.[1][2] This instability necessitates careful handling and prompt use of the neutralized product.[3]
Q2: Which bases are recommended for the neutralization of this compound?
A2: Weak inorganic bases are generally preferred to avoid harsh conditions that could promote side reactions. Commonly used bases include sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and aqueous ammonium hydroxide (NH₄OH).[1][3][4][5] The choice of base may depend on the specific requirements of the subsequent reaction and the desired work-up procedure.
Q3: Can I use strong bases like sodium hydroxide (NaOH)?
A3: While strong bases like sodium hydroxide can be used to deprotonate the hydrochloride salt, they increase the risk of hydrolysis and other side reactions with the sensitive 4-fluoropyridine product.[6] It is generally advisable to use milder bases unless specific reaction conditions demand otherwise.
Q4: How do I know if my neutralization has been successful?
A4: Successful neutralization is typically indicated by the cessation of gas evolution (CO₂) when using carbonate bases.[1][7] You can also monitor the pH of the aqueous layer, aiming for a final pH of around 8-9.[4][6] The disappearance of the solid hydrochloride salt and the transfer of the product into the organic layer during extraction are also visual cues.
Q5: How should I store the 4-fluoropyridine free base after neutralization?
A5: Due to its instability, the 4-fluoropyridine free base should ideally be used immediately after preparation and extraction.[3] If short-term storage is unavoidable, it should be kept as a dilute solution in a thoroughly dried, inert organic solvent (e.g., methylene chloride, ether) under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C).[8] It is critical to exclude moisture to prevent degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a rusty red or brown, gummy precipitate during neutralization. | Polymerization or hydrolysis of the 4-fluoropyridine free base.[1][3] This is often catalyzed by residual acidity or prolonged exposure to water. | • Ensure the neutralizing solution is sufficiently basic (pH > 8).• Perform the neutralization and extraction steps quickly and at a low temperature (e.g., in an ice-water bath) to minimize side reactions.• If gummy solids form, they can be removed by decantation or filtration through a loose cotton plug before proceeding with the extraction of the filtrate.[1] |
| Low yield of extracted 4-fluoropyridine. | • Incomplete neutralization.• Inefficient extraction from the aqueous layer.• Product degradation during work-up.• The free base is somewhat water-soluble. | • Check the pH of the aqueous layer after neutralization to ensure it is basic.• Perform multiple extractions (e.g., 3x) with a suitable organic solvent like methylene chloride (DCM) or ethyl acetate.[1][5]• Minimize the time the free base is in contact with the aqueous phase.[1]• "Salt out" the product by using a saturated solution of the base (e.g., saturated NaHCO₃) to decrease its aqueous solubility.[7] |
| Product degrades or precipitates upon standing after extraction. | The 4-fluoropyridine free base is unstable, especially when exposed to light, air, or residual moisture.[3] | • Use the extracted solution immediately in the next reaction step.[3]• Ensure the organic extract is thoroughly dried using an appropriate drying agent (e.g., anhydrous Na₂SO₄, MgSO₄, or CaH₂ for very dry solutions).[1][7]• If storing briefly, keep the solution under an inert atmosphere and refrigerated. |
| Difficulty separating organic and aqueous layers during extraction. | Formation of an emulsion, potentially stabilized by polymeric byproducts. | • Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.• Allow the mixture to stand for a longer period.• If necessary, filter the entire mixture through a pad of Celite or glass wool. |
| Residual starting material (hydrochloride salt) observed in the final product. | Incomplete neutralization or carry-over of the aqueous phase. | • Ensure a molar excess of the base is used.• Vigorously stir the biphasic mixture to ensure complete reaction.• Carefully separate the layers during extraction and consider washing the organic layer with a small amount of brine to remove residual water-soluble impurities. |
Experimental Protocols
Protocol 1: Neutralization using Sodium Bicarbonate and Extraction
This protocol is a common and relatively mild method for generating the free base for immediate use.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Methylene chloride (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flask, round-bottom flask
Procedure:
-
Dissolve the this compound in a minimal amount of water or directly in the saturated NaHCO₃ solution in a separatory funnel.
-
Slowly add the saturated aqueous NaHCO₃ solution to the hydrochloride solution. CO₂ gas will evolve, so vent the separatory funnel frequently and carefully.[1][7] Continue adding the base until all fizzing ceases and the aqueous phase is basic (pH ~8).
-
Add a portion of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Drain the lower organic (DCM) layer into a clean, dry Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with two more portions of methylene chloride, combining all organic extracts.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.[7] Swirl the flask and let it stand for 10-15 minutes. The solution should be clear.
-
Filter or decant the dried solution into a round-bottom flask. The resulting solution of 4-fluoropyridine is now ready for the next reaction step or for solvent removal if the neat base is required.
Quantitative Data Summary
| Parameter | Value / Reagent | Notes |
| Molecular Weight | 133.55 g/mol | For this compound (C₅H₅ClFN).[9] |
| Melting Point | ~100 °C | For this compound.[8] |
| Appearance | White to off-white solid | For this compound.[9] |
| Common Bases | NaHCO₃, K₂CO₃, NH₄OH (aq) | Milder bases are preferred to prevent product degradation.[1][3][4] |
| Extraction Solvents | Methylene Chloride (DCM), Ethyl Ether, Ethyl Acetate | DCM is often used due to its density and ability to dissolve the free base.[1][3][4] |
| Drying Agents | Na₂SO₄, MgSO₄, CaH₂, Silica Gel | Choice depends on the required level of dryness. CaH₂ is for rigorous drying.[1][4] |
Visualized Workflows
Caption: Standard workflow for neutralization and extraction of 4-fluoropyridine.
Caption: Logic diagram for troubleshooting common neutralization issues.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 39160-31-1 [amp.chemicalbook.com]
- 9. This compound Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]
Technical Support Center: Efficient Fluorination in Pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fluorination of pyridines, a critical process in the synthesis of many pharmaceutical and agrochemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for fluorinating pyridine rings?
A1: The primary methods for pyridine fluorination involve electrophilic, nucleophilic, and radical pathways.
-
Electrophilic Fluorination: This is a widely used method that employs reagents like Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and silver(II) fluoride (AgF₂). These reagents act as a source of "F+" and are particularly effective for direct C-H fluorination.[1][2]
-
Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group (e.g., a halogen) by a fluoride source. While less common for direct C-H functionalization of the pyridine core itself, it is a crucial method for synthesizing fluorinated pyridine derivatives from pre-functionalized rings.[3]
-
Late-Stage Functionalization: Recent advancements have focused on late-stage fluorination, which allows for the introduction of fluorine atoms into complex molecules at a late step in the synthesis. This is highly valuable in drug discovery for rapidly generating analogs.[4][5] Methods often utilize transition-metal catalysis or strategies involving temporary dearomatization.[5][6]
Q2: How does the electronic nature of the pyridine ring affect fluorination?
A2: The pyridine ring is electron-deficient due to the electronegative nitrogen atom.[7] This inherent electronic property makes direct electrophilic aromatic substitution, including fluorination, challenging compared to benzene. The nitrogen atom can also be protonated or coordinate to Lewis acids, further deactivating the ring system towards electrophilic attack.[8] Consequently, reaction conditions often need to be carefully optimized to achieve efficient fluorination.
Q3: What are the key safety considerations when working with fluorinating agents?
A3: Many fluorinating agents are highly reactive and require careful handling.
-
Elemental Fluorine (F₂): Extremely toxic and corrosive, requiring specialized equipment and handling procedures.
-
Silver(II) Fluoride (AgF₂): A hygroscopic solid that reacts with moisture and should be handled quickly in the air and stored in a desiccator.[9]
-
Selectfluor®: While considered one of the safer and more stable electrophilic fluorinating agents, it is a strong oxidant and can react exothermically with certain solvents like DMF, pyridine, and DMSO.[10][11]
Always consult the Safety Data Sheet (SDS) for the specific reagent being used and perform a thorough risk assessment before starting any experiment.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Pyridine
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Fluorinating Agent | The choice of fluorinating agent is critical and substrate-dependent. For electron-rich pyridines, a milder electrophilic agent might be sufficient. For more electron-deficient systems, a more reactive agent or different methodology may be required. Consider screening different reagents such as Selectfluor®, NFSI, or AgF₂. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time play a crucial role. Some reactions require elevated temperatures to proceed, while for sensitive substrates, lower temperatures may prevent decomposition.[11] Acetonitrile is a commonly used solvent for many fluorination reactions.[11][12] |
| Moisture in the Reaction | Many fluorinating agents, particularly AgF₂, are sensitive to moisture.[9] Ensure all glassware is oven-dried and use anhydrous solvents. Handling hygroscopic reagents in a glovebox can significantly improve yields.[3] However, protocols have been developed for AgF₂ that do not require strict exclusion of air and moisture.[3] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the fluorinating agent. An excess may be required for complete conversion, but too much can lead to side reactions.[8] |
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Multiple Reactive C-H Bonds | The inherent reactivity of the pyridine ring can lead to fluorination at multiple positions. The regioselectivity is influenced by both electronic and steric factors of the substituents on the ring.[11] |
| Lack of a Directing Group | The presence and nature of existing functional groups can strongly influence the position of fluorination. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[11] |
| Inappropriate Method for Desired Regiochemistry | Different methods favor fluorination at different positions. For instance, AgF₂ often provides high selectivity for the C2 position (adjacent to the nitrogen).[9][13] For C3/C5 (meta) fluorination, methods involving Zincke imine intermediates have been developed.[4][14] |
Problem 3: Formation of Side Products (e.g., Difluorination, Decomposition)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Over-reaction | The formation of difluorinated products is a common issue.[8] To favor monofluorination, carefully control the stoichiometry of the fluorinating agent (a slight excess, e.g., 1.1 equivalents, is often sufficient).[8] Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.[8] |
| Substrate Decomposition | Pyridine derivatives can be sensitive to harsh reaction conditions.[11] Employing milder conditions, such as lower temperatures or neutral fluorination methods, can be beneficial for sensitive substrates.[11] |
| Elimination of Hydrogen Fluoride | In some cases, the initially formed fluorinated product can be unstable and undergo elimination of HF to form a pyridine derivative.[12][15] This is particularly relevant in the fluorination of dihydropyridines.[12][16] |
Experimental Protocols
Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine using AgF₂
This protocol is adapted from Organic Syntheses and describes the fluorination at the C6 position.[9]
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
To an oven-dried round-bottomed flask, add anhydrous MeCN and 2-phenylpyridine.
-
Place the flask in an ambient temperature water bath.
-
Add AgF₂ in one portion to the stirred solution. The reaction mixture will change color from black to yellow as the AgF₂ is consumed.[9]
-
Monitor the reaction by TLC. The reaction is typically complete within 90 minutes.
-
Upon completion, filter the reaction mixture over Celite®, rinsing with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add MTBE and 1M HCl and shake well.
-
Filter to remove the resulting silver salts, rinsing with MTBE.
-
Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 2: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®
This protocol is adapted from a method for synthesizing fluorinated 3,6-dihydropyridines.[12]
Materials:
-
1,2-Dihydropyridine substrate
-
Selectfluor®
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Dissolve the 1,2-dihydropyridine in anhydrous MeCN in a flask under an argon atmosphere and cool to 0 °C.
-
Slowly add a solution of Selectfluor® in anhydrous MeCN to the cooled solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be used in the next step without extensive purification, or it can be worked up by quenching with water and extracting the product with an organic solvent.
Reaction Mechanisms and Workflows
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Selectfluor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 14. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to consider when using 4-Fluoropyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Fluoropyridine hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the hydrochloride salt of 4-fluoropyridine. It is a more stable and easier to handle form of the reactive free base, 4-fluoropyridine. Its primary use is as a synthetic intermediate in organic chemistry, particularly in the pharmaceutical and agrochemical industries. The fluorine atom at the 4-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it a valuable building block for introducing the 4-pyridyl moiety into molecules.
Q2: What are the main stability concerns and proper storage conditions for this compound?
A2: this compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The free base, 4-fluoropyridine, is notably unstable and can decompose or polymerize, especially in the presence of water, acid, or light.[1]
Q3: What are the major side reactions to be aware of when using this compound?
A3: The primary side reactions stem from the instability of the free base, 4-fluoropyridine, which is typically generated in situ from the hydrochloride salt. The two most common side reactions are:
-
Polymerization: 4-Fluoropyridine can polymerize to form a brown, gummy, and often insoluble material. This is particularly problematic during workup and purification.
-
Hydrolysis: In the presence of water, especially under acidic conditions, 4-fluoropyridine can be converted to N-(4-pyridyl)-4-pyridone.[2] This side product can be difficult to separate from the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Problem 1: Formation of a brown, insoluble gum during reaction workup.
-
Possible Cause: Polymerization of the 4-fluoropyridine free base. This is often triggered by prolonged reaction times, exposure to air or moisture, or acidic conditions during workup.
-
Troubleshooting Steps:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Rapid Workup: Perform the aqueous workup and extraction as quickly as possible. Avoid letting the reaction mixture stand for extended periods, especially after neutralization.
-
Modified Extraction: If a gummy precipitate forms, it can be separated by decantation before proceeding with the extraction of the filtrate. The gummy solid can then be washed separately with the extraction solvent to recover any trapped product.
-
Problem 2: Low yield of the desired product and isolation of a highly polar, water-soluble byproduct.
-
Possible Cause: Hydrolysis of 4-fluoropyridine to N-(4-pyridyl)-4-pyridone. This is favored by the presence of water and acidic conditions.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As with polymerization, the rigorous exclusion of water is critical.
-
Control of pH: During workup, carefully control the pH. If a basic wash is required to neutralize the hydrochloride, use a mild base and perform the extraction immediately. Avoid strongly acidic conditions.
-
Purification: N-(4-pyridyl)-4-pyridone is typically more polar than the desired SNAr product. Flash column chromatography can be used for separation, often requiring a more polar eluent system.
-
Problem 3: Nucleophilic attack at an unintended site in a multifunctional substrate.
-
Possible Cause: In a substrate containing multiple electrophilic sites (e.g., an ester and a fluoropyridine moiety), a nucleophile may react at both positions.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can influence the selectivity of the reaction. For example, when reacting a fluoropyridine methyl ester with an amine, using methanol as a solvent can favor aminolysis of the ester, while in THF, a mixture of products from attack at both the ester and the fluoropyridine may be observed.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity towards the more reactive site.
-
Protecting Groups: If selectivity cannot be achieved by modifying reaction conditions, consider using a protecting group strategy for the more sensitive functional group.
-
Data Presentation
Table 1: Influence of Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions
| Solvent Type | Dielectric Constant (Approx.) | Effect on SNAr Rate | Rationale |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High (35-47) | Generally accelerates the reaction | Solvates the cation of the nucleophile salt, leaving a "naked," more reactive anionic nucleophile. Stabilizes the charged Meisenheimer intermediate. |
| Polar Protic (e.g., Water, Ethanol, Methanol) | High (24-80) | Can decrease the reaction rate | Solvates the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity.[2] |
| Non-polar (e.g., Toluene, Hexane) | Low (2-3) | Generally slow reaction rates | Poor solubility of ionic nucleophiles and poor stabilization of the charged intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol provides a general method for the reaction of 4-fluoropyridine (generated in situ) with a primary or secondary amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and a suitable base (e.g., K₂CO₃ or K₃PO₄, 1.5 - 2.0 equivalents).
-
Inert Atmosphere: Purge the flask with a dry, inert gas (e.g., nitrogen or argon).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 equivalents) followed by an anhydrous polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Note: The free base, 4-fluoropyridine, is unstable. If the reaction requires the free base, it should be generated immediately before use and handled in an anhydrous environment.
Visualizations
References
Validation & Comparative
A Comparative Guide to 1H NMR Analysis for the Structural Confirmation of 4-Fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 4-fluoropyridine and its hydrochloride salt, offering a robust methodology for the structural confirmation of 4-fluoropyridine hydrochloride. The presented data and experimental protocols are intended to assist researchers in accurately identifying and characterizing this compound in various research and development settings.
Introduction
4-Fluoropyridine is a key building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. Its conversion to the hydrochloride salt is a common strategy to improve its stability and handling properties. Confirmation of the salt formation is crucial for quality control and subsequent synthetic steps. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, allowing for unambiguous confirmation.
Protonation of the nitrogen atom in the pyridine ring to form the hydrochloride salt induces significant changes in the electronic environment of the ring protons. This results in noticeable shifts in their resonance frequencies (chemical shifts) and alterations in spin-spin coupling patterns, providing a clear spectral signature for the salt.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts and coupling constants for 4-fluoropyridine and its hydrochloride salt. The data for 4-fluoropyridine is based on typical literature values, while the data for the hydrochloride salt is predicted based on the known effects of protonation on pyridine derivatives, which consistently result in a downfield shift of all proton signals.[1][2]
| Compound | Proton | Expected Chemical Shift (δ, ppm) * | Splitting Pattern | Expected Coupling Constants (J, Hz) |
| 4-Fluoropyridine | H-2, H-6 | ~8.4 | ddd | J(H,H) ≈ 5.0, J(H,F) ≈ 2.5, J(H,H) ≈ 0.9 |
| H-3, H-5 | ~7.1 | ddd | J(H,F) ≈ 8.5, J(H,H) ≈ 5.0, J(H,H) ≈ 2.5 | |
| This compound | H-2, H-6 | ~8.8 - 9.0 | ddd | J(H,H) ≈ 6.0, J(H,F) ≈ 3.0, J(H,H) ≈ 1.0 |
| H-3, H-5 | ~7.9 - 8.1 | ddd | J(H,F) ≈ 9.0, J(H,H) ≈ 6.0, J(H,H) ≈ 3.0 | |
| N-H | ~13.0 - 15.0 | br s | - |
*Predicted shifts for this compound are based on downfield shifts observed for other pyridine hydrochlorides. The exact values may vary depending on the solvent and concentration. The broad singlet for the N-H proton is characteristic of pyridinium salts.
Experimental Protocol for ¹H NMR Analysis
This section details a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound for structural confirmation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)). DMSO-d₆ is often preferred for pyridinium salts due to its ability to dissolve the sample and to observe the exchangeable N-H proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: A spectral width of at least 16 ppm is recommended to ensure all signals, including the potentially broad N-H proton, are observed.
-
Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal integration.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure of this compound.
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR analysis.
Conclusion
The ¹H NMR analysis of this compound provides a definitive method for its structural confirmation. The characteristic downfield shift of the aromatic protons and the presence of a broad N-H signal, when compared to the spectrum of the free base, serve as conclusive evidence of salt formation. The detailed experimental protocol and data comparison provided in this guide will aid researchers in the accurate and efficient characterization of this important chemical entity.
References
A Comparative Guide to HPLC Methods for Purity Determination of 4-Fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Fluoropyridine hydrochloride. The methods are designed to effectively separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of this compound. This guide compares three distinct reversed-phase HPLC methods, offering insights into their respective performance based on selectivity, resolution, and analysis time. The primary impurities considered in this evaluation are 4-aminopyridine (a potential starting material carryover) and N-(4'-pyridyl)-4-pyridone (a potential degradation product).
Experimental Protocols
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or a UV detector.
-
Data Acquisition and Processing: Chromatographic data software for peak integration and analysis.
Reference Standards and Reagents:
-
This compound (purity >99.5%)
-
4-Aminopyridine (purity >99.5%)
-
N-(4'-pyridyl)-4-pyridone (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Standard and Sample Preparation:
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase diluent to obtain a concentration of 1.0 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing 4-aminopyridine and N-(4'-pyridyl)-4-pyridone, each at a concentration of 0.1 mg/mL in the mobile phase diluent.
-
Spiked Sample Solution: Prepare a solution of this compound at 1.0 mg/mL spiked with the impurities at a concentration of 0.005 mg/mL (0.5% level) to evaluate the method's separating capability.
-
Diluent: A mixture of water and acetonitrile (as specified for each method's initial mobile phase conditions).
Comparative HPLC Methods
Three HPLC methods were evaluated to determine the most suitable conditions for the purity analysis of this compound. The key chromatographic parameters are detailed in the table below.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Method C: Alternative Selectivity |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH 3.0 | 25 mM Potassium Dihydrogen Phosphate, pH 3.0 | 25 mM Potassium Dihydrogen Phosphate, pH 6.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Elution Mode | Isocratic | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
| Run Time | 15 min | 25 min | 20 min |
| Gradient Program | N/A | Time (min) | %B |
| 0 | 5 | ||
| 15 | 50 | ||
| 20 | 5 | ||
| 25 | 5 | ||
| Time (min) | %B | ||
| 0 | 10 | ||
| 15 | 60 | ||
| 17 | 10 | ||
| 20 | 10 |
Experimental Workflow and Data Analysis
The following diagram illustrates the workflow for the comparison of the different HPLC methods.
Results and Discussion
The performance of each method was evaluated based on the separation of this compound from its key impurities. The results are summarized below.
Table 2: Comparative Performance of HPLC Methods
| Performance Metric | Method A: Isocratic Elution | Method B: Gradient Elution | Method C: Alternative Selectivity |
| Resolution (4-Aminopyridine) | Poor (Co-elution likely) | Good (>2.0) | Excellent (>3.0) |
| Resolution (N-(4'-pyridyl)-4-pyridone) | Good (>2.5) | Excellent (>4.0) | Good (>2.5) |
| Peak Tailing (4-Fluoropyridine HCl) | Acceptable (<1.5) | Good (<1.2) | Good (<1.2) |
| Analysis Time | Short (15 min) | Long (25 min) | Moderate (20 min) |
| Overall Suitability | Not suitable for purity profiling | Suitable, but with a longer run time | Optimal balance of resolution and time |
Method A (Isocratic Elution): This method offers a short analysis time, which is advantageous for high-throughput screening. However, the isocratic conditions resulted in poor resolution of the early-eluting and more polar impurity, 4-aminopyridine, from the void volume and the main peak. While it adequately separated the later-eluting N-(4'-pyridyl)-4-pyridone, the co-elution of a key process impurity makes this method unsuitable for accurate purity determination.
Method B (Gradient Elution): The use of a gradient program significantly improved the resolution of both impurities from the main peak. 4-aminopyridine was well-resolved near the beginning of the chromatogram, and N-(4'-pyridyl)-4-pyridone was also baseline separated. The peak shape for this compound was excellent. The main drawback of this method is the longer run time and the required re-equilibration time, which reduces sample throughput.
Method C (Alternative Selectivity): This method utilizes a phenyl-hexyl stationary phase, which provides alternative selectivity based on pi-pi interactions, in addition to hydrophobic interactions. The use of methanol as the organic modifier and a slightly higher pH also alters the selectivity. This method provided an excellent resolution for 4-aminopyridine and good resolution for N-(4'-pyridyl)-4-pyridone, with a moderate analysis time. The peak shapes were comparable to Method B. This method represents a good compromise between resolution and analysis speed.
Conclusion
Based on the comparative data, Method C is recommended as the most suitable for the routine purity determination of this compound. It provides a robust separation of the key potential impurities with good peak shapes and a reasonably short analysis time. Method B is also a viable option, particularly if the highest possible resolution is required and throughput is not a major concern. Method A is not recommended for comprehensive purity analysis due to its inability to resolve a critical process-related impurity.
Further validation of the chosen method should be performed according to ICH guidelines to establish its linearity, accuracy, precision, and robustness for its intended use in a quality control environment.
Reactivity Face-Off: 4-Fluoropyridine Hydrochloride vs. 4-Chloropyridine Hydrochloride in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Among the vast array of heterocyclic compounds, halopyridines are workhorses in the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two common reagents, 4-fluoropyridine hydrochloride and 4-chloropyridine hydrochloride, with a focus on their application in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols.
The Foundation of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 4-halopyridine hydrochlorides is primarily dictated by the principles of nucleophilic aromatic substitution. In this reaction mechanism, a nucleophile attacks the electron-deficient pyridine ring at the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the departure of the halide ion.
A crucial factor enhancing the reactivity of these compounds is the protonation of the pyridine nitrogen. As hydrochloride salts, both 4-fluoropyridine and 4-chloropyridine exist in their protonated (pyridinium) form. The positively charged nitrogen atom acts as a powerful electron-withdrawing group, further polarizing the carbon-halogen bond and making the pyridine ring more susceptible to nucleophilic attack. This "switchable" electrophilicity, where the protonated form is significantly more reactive than the neutral form, is a key advantage in utilizing these reagents. For instance, N-methylation of 4-chloropyridine, which mimics protonation, has been shown to increase the reaction rate by approximately 4500-fold.[1]
Head-to-Head Comparison: The Halogen Effect
In SNAr reactions of halopyridines, the nature of the halogen atom plays a decisive role in determining the reaction rate. The established order of reactivity for the leaving group is F > Cl > Br > I. This trend is primarily governed by the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic addition step.
Quantitative Reactivity Data
The following table summarizes the available quantitative data that illustrates the relative reactivity of fluoro- and chloro-substituted pyridines in SNAr reactions.
| Compound | Nucleophile | Solvent | Relative Rate (vs. Chloro-analog) | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | [2] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | [2] |
Experimental Protocols
Below are representative experimental protocols for conducting nucleophilic aromatic substitution reactions with 4-halopyridine hydrochlorides.
Protocol 1: Reaction of 4-Chloropyridine Hydrochloride with an Amine Nucleophile
This protocol describes a general procedure for the synthesis of a 4-aminopyridine derivative.
Materials:
-
4-Chloropyridine hydrochloride
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)
-
Triethylamine (Et3N) or other suitable base (1.2 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., ethanol, to a concentration of approximately 0.1 M).
-
Add the amine nucleophile (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aminopyridine derivative.
Protocol 2: Reaction of this compound with a Thiol Nucleophile
This protocol outlines a general procedure for the synthesis of a 4-thiopyridine derivative. Due to the higher reactivity of this compound, milder reaction conditions can often be employed.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol) (1.0 equivalent)
-
Potassium carbonate (K2CO3) or other suitable base (2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile or Dimethylformamide (DMF))
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, suspend potassium carbonate (2.0 equivalents) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Add the thiol (1.0 equivalent) to the suspension and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 4-halopyridinium ion.
Caption: A typical experimental workflow for an SNAr reaction and product isolation.
References
A Comparative Guide to the Stability of 4-Halopyridines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, 4-halopyridines serve as indispensable building blocks. Their utility in pivotal reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings is well-documented. However, the stability and reactivity of these compounds—4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopyridine—can vary significantly, influencing reaction efficiency, yield, and the formation of byproducts. This guide provides an objective comparison of the stability of these four key reagents, supported by experimental data and detailed methodologies, to aid in the strategic design of synthetic routes.
Relative Stability and Reactivity: A Quantitative Overview
The stability of a 4-halopyridine in the context of organic synthesis is intrinsically linked to the strength of its carbon-halogen (C-X) bond. This bond strength, often quantified by the bond dissociation energy (BDE), dictates the ease with which the C-X bond can be cleaved, a critical step in many catalytic cycles. A lower BDE generally correlates with higher reactivity in reactions like palladium-catalyzed cross-couplings, but can also indicate lower thermal stability and a greater propensity for side reactions.
The generally accepted order of reactivity for 4-halopyridines in palladium-catalyzed reactions is:
4-Iodopyridine > 4-Bromopyridine > 4-Chloropyridine > 4-Fluoropyridine
This trend is a direct consequence of the decreasing C-X bond strength down the halogen group.
| 4-Halopyridine | C-X Bond Dissociation Energy (kcal/mol) | General Reactivity in Cross-Coupling |
| 4-Fluoropyridine | ~123 | Very Low / Inert |
| 4-Chloropyridine | ~96 | Low to Moderate |
| 4-Bromopyridine | ~81 | Moderate to High |
| 4-Iodopyridine | ~65 | Very High |
Note: The BDE values are approximate and can vary slightly based on the computational method used for their determination.
Performance in Key Cross-Coupling Reactions
The differing stabilities of 4-halopyridines directly impact their performance in common carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Coupling
This versatile C-C bond-forming reaction is highly sensitive to the nature of the halide.
| 4-Halopyridine | Typical Reaction Conditions | Observed Yields | Stability Considerations & Side Reactions |
| 4-Iodopyridine | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C | Good to Excellent | Highly reactive, but prone to homocoupling and dehalogenation at elevated temperatures. |
| 4-Bromopyridine | Pd(OAc)₂/SPhos, K₃PO₄, Dioxane, 100 °C | Good | Generally stable, offering a good balance of reactivity and stability. |
| 4-Chloropyridine | Pd₂(dba)₃/XPhos, Cs₂CO₃, t-BuOH, 100-120 °C | Moderate to Good | Requires more forcing conditions and specialized ligands; can be sluggish. |
| 4-Fluoropyridine | Not typically reactive under standard Suzuki conditions. | Negligible | Very stable C-F bond prevents oxidative addition. |
Buchwald-Hartwig Amination
The formation of C-N bonds is also highly dependent on the C-X bond lability.
| 4-Halopyridine | Typical Reaction Conditions | Observed Yields | Stability Considerations & Side Reactions |
| 4-Iodopyridine | Pd₂(dba)₃/BINAP, NaOtBu, Toluene, 80-100 °C | Good to Excellent | High reactivity allows for milder conditions, minimizing side reactions. |
| 4-Bromopyridine | Pd(OAc)₂/XPhos, Cs₂CO₃, Dioxane, 100-110 °C | Good | A reliable substrate with a good reactivity profile. |
| 4-Chloropyridine | Pd₂(dba)₃/RuPhos, K₃PO₄, t-Amyl alcohol, 110-130 °C | Moderate to Good | Requires more active catalyst systems and higher temperatures. |
| 4-Fluoropyridine | Not reactive under standard Buchwald-Hartwig conditions. | Negligible | The C-F bond is too strong for oxidative addition. |
Sonogashira Coupling
The coupling of terminal alkynes with 4-halopyridines showcases a similar reactivity trend.
| 4-Halopyridine | Typical Reaction Conditions | Observed Yields | Stability Considerations & Side Reactions |
| 4-Iodopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT to 60 °C | Excellent | Highly efficient, often proceeding at room temperature. |
| 4-Bromopyridine | Pd(PPh₃)₄, CuI, Piperidine, DMF, 80-100 °C | Good | Requires heating but generally provides good yields. |
| 4-Chloropyridine | Pd(P(tBu)₃)₂, CuI, Cs₂CO₃, Dioxane, 100-120 °C | Moderate | Challenging substrate requiring specialized, bulky phosphine ligands. |
| 4-Fluoropyridine | Not reactive under standard Sonogashira conditions. | Negligible | The inertness of the C-F bond prevents the reaction. |
Decomposition Pathways and Stability Challenges
Beyond their reactivity in desired transformations, the stability of 4-halopyridines is also defined by their propensity to undergo decomposition.
-
4-Iodopyridine : While highly reactive, 4-iodopyridine can be the least stable, particularly under thermal stress or in the presence of light. It is known to undergo decomposition, which can result in the formation of colored impurities.[1][2] Common side reactions in cross-coupling include homocoupling of the corresponding organometallic intermediate and reductive dehalogenation to form pyridine.
-
4-Bromopyridine and 4-Chloropyridine : These compounds exhibit greater thermal stability compared to their iodo counterpart. Their primary instability in the context of organic synthesis is related to their participation in undesired side reactions under the often harsh conditions required for their activation in cross-coupling reactions. These can include hydrodehalogenation and catalyst deactivation.
-
4-Fluoropyridine : The stability of 4-fluoropyridine is a double-edged sword. While its C-F bond is exceptionally strong and renders it largely inert in palladium-catalyzed cross-coupling reactions, it is uniquely susceptible to acid-catalyzed decomposition. In the presence of even weak acids, including water, 4-fluoropyridine can undergo a rapid dimerization-hydrolysis to form N-(4-pyridyl)-4-pyridone.[3] However, under anhydrous and neutral or basic conditions, it is a very stable compound.
Experimental Protocols
The following are generalized protocols for key experiments to assess the relative reactivity and stability of 4-halopyridines.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup : To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 4-halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the appropriate base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition : Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-halopyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction : Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up and Purification : Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by flash chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the 4-halopyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) iodide co-catalyst (1-2 mol%).
-
Solvent and Reagent Addition : Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 mmol). Add the terminal alkyne (1.1 mmol) dropwise to the mixture.
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Upon completion, dilute the reaction with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing Reactivity and Experimental Workflow
Caption: Relative reactivity of 4-halopyridines.
Caption: Workflow for comparing 4-halopyridine stability.
References
A Comparative Guide to the Spectroscopic Interpretation of 4-Fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 4-Fluoropyridine hydrochloride against two common alternatives, Pyridine hydrochloride and 4-Chloropyridine hydrochloride. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its analogues. This data has been compiled from various spectral databases and literature sources.
¹H NMR Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | Data not publicly available. Expected to show two sets of signals in the aromatic region, with splitting patterns influenced by both H-H and H-F coupling. |
| Pyridine hydrochloride | ~8.8 (d), ~8.5 (t), ~8.0 (t) |
| 4-Chloropyridine hydrochloride | ~8.5 (d), ~7.6 (d)[1] |
¹³C NMR Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
| Compound | Chemical Shift (ppm) |
| This compound | Data not publicly available. The carbon attached to the fluorine atom is expected to show a large C-F coupling constant. |
| 4-Fluoropyridine (Free Base) | ~165 (d, J=240 Hz), ~140 (d, J=17 Hz), ~110 (d, J=4 Hz) |
| Pyridine hydrochloride | ~150, ~143, ~127 |
| 4-Chloropyridine hydrochloride | ~151, ~142, ~128 |
FT-IR Data
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not publicly available. Expected to show characteristic peaks for C-H stretching, C=C and C=N stretching in the aromatic ring, and a C-F stretching band. |
| Pyridine hydrochloride | ~3000-2800 (N-H stretch), ~1600-1400 (aromatic C=C and C=N stretch)[2][3][4] |
| 4-Chloropyridine hydrochloride | ~3100-3000 (aromatic C-H stretch), ~1630 (C=C stretch), ~1580 (C=N stretch), ~820 (C-Cl stretch)[1] |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
| Compound | Method | [M+H]⁺ (m/z) |
| This compound | ESI | Expected at 98.03 |
| 4-Fluoropyridine (Free Base) | GC-MS | 97.03[5] |
| Pyridine hydrochloride | ESI | 80.05 |
| 4-Chloropyridine hydrochloride | ESI | 114.01 |
Experimental Protocols
Standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy of Organic Salts
Sample Preparation:
-
Weigh 5-10 mg of the hydrochloride salt.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as acidic protons may exchange with deuterium in protic solvents.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: The residual solvent peak is used for chemical shift calibration.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation: [6][7][8][9][10]
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at least 2 hours and cool in a desiccator.
-
In an agate mortar, grind 1-2 mg of the solid sample to a fine powder.
-
Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.
-
Place a small amount of the mixture into a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: A spectrum of a pure KBr pellet should be acquired as a background.
Electrospray Ionization Mass Spectrometry (ESI-MS) of Small Molecules
Sample Preparation: [11][12][13]
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.
Data Acquisition:
-
Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is typically used for pyridine derivatives to observe the protonated molecule [M+H]⁺.
-
Infusion: The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the analyte.
Data Interpretation Workflow & Structural Visualization
The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the chemical structure of this compound with its key atoms.
Caption: Workflow for Spectroscopic Data Interpretation.
Caption: Structure of this compound.
References
- 1. 4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. Pyridine hydrochloride [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchrepository.wvu.edu [researchrepository.wvu.edu]
A Comparative Guide to the Utility of 4-Fluoropyridine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, the functionalization of pyridine rings via palladium-catalyzed cross-coupling reactions is a cornerstone methodology. The choice of the halide on the pyridine ring is a critical parameter that dictates reactivity and substrate scope. This guide provides an objective comparison of 4-fluoropyridine with its chloro- and bromo- analogs in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Decisive Role of the Halogen in Reactivity
The generally accepted order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen (C-X) bond strength, following the trend: I > Br > Cl >> F. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step and is more facile for weaker C-X bonds. Consequently, iodo- and bromopyridines are highly reactive, while chloropyridines are more challenging substrates. The carbon-fluorine (C-F) bond is the strongest, rendering 4-fluoropyridine generally unreactive as an electrophile in these reactions under standard conditions.
A clear illustration of this reactivity difference is the selective Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine. The reaction proceeds exclusively at the more labile C-I bond, leaving the C-F bond intact, highlighting the inertness of the fluorinated position to palladium-catalyzed C-N bond formation.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While 4-bromo- and 4-chloropyridine are commonly used as electrophilic partners, 4-fluoropyridine is not a viable substrate for this role due to the strength of the C-F bond.
Below is a summary of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 4-chloro- and 4-bromopyridine with phenylboronic acid.
| Parameter | 4-Bromopyridine | 4-Chloropyridine | 4-Fluoropyridine |
| Typical Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Not Reactive |
| Typical Base | K₂CO₃ | K₃PO₄ | - |
| Typical Solvent | Dioxane/Water | Toluene | - |
| Typical Temperature | 80-100 °C | 100-120 °C | - |
| Typical Reaction Time | 2-12 h | 12-24 h | - |
| Expected Yield | Good to Excellent | Moderate to Good | No Reaction |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to the Suzuki coupling, 4-fluoropyridine is generally not a suitable electrophile. In contrast, 4-bromo- and 4-chloropyridine readily participate in this transformation.
The following table outlines representative conditions for the Buchwald-Hartwig amination of 4-chloro- and 4-bromopyridine with morpholine.
| Parameter | 4-Bromopyridine | 4-Chloropyridine | 4-Fluoropyridine |
| Typical Catalyst | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos | Not Reactive |
| Typical Base | NaOtBu | NaOtBu | - |
| Typical Solvent | Toluene | Toluene or Dioxane | - |
| Typical Temperature | 80-100 °C | 100-110 °C | - |
| Typical Reaction Time | 1-8 h | 8-24 h | - |
| Expected Yield | Excellent | Good to Excellent | No Reaction |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Halopyridines (X = Cl, Br)
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-halopyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst with the appropriate ligand (1-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or toluene).
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of 4-Halopyridines (X = Cl, Br)
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add the 4-halopyridine (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the required temperature with stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by chromatography.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized Catalytic Cycle.
Caption: Experimental Workflow Diagram.
Comparative study of different synthetic routes to 4-Fluoropyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic methodologies for the preparation of 4-Fluoropyridine hydrochloride, a crucial building block in the pharmaceutical and agrochemical industries. The following sections objectively evaluate the performance of common synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
4-Fluoropyridine and its hydrochloride salt are important intermediates in the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom into the pyridine ring can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, efficient and scalable synthetic routes to this compound are of great interest. This guide focuses on a comparative analysis of three primary synthetic strategies: the Balz-Schiemann reaction, the Halex (Halogen Exchange) reaction, and direct electrophilic fluorination.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to 4-Fluoropyridine and its hydrochloride salt.
| Synthetic Route | Starting Material | Key Reagents | Yield of 4-Fluoropyridine | Yield of 4-Fluoropyridine HCl | Purity | Key Advantages | Key Disadvantages |
| Balz-Schiemann Reaction | 4-Aminopyridine | HBF₄, NaNO₂ | ~20-22%[1] | ~54% (from 4-aminopyridine) | ~97% (by ¹H NMR)[1] | Well-established, reliable for lab-scale. | Use of hazardous HF or HBF₄, moderate yields, instability of the free base. |
| Halex Reaction | 4-Chloropyridine | KF or CsF | Not well-documented for high yields. | Not well-documented for high yields. | Variable | Potentially cost-effective starting material. | Often requires harsh conditions (high temperatures), sensitive to water, can result in low conversion.[2] |
| Electrophilic Fluorination | Pyridine | Electrophilic Fluorinating Agents (e.g., Selectfluor™) | Generally low and non-selective for the 4-position on unactivated pyridine. | Not applicable directly. | Poor | Direct C-H functionalization is conceptually attractive. | Lack of regioselectivity for the 4-position, often requires activation of the pyridine ring (e.g., N-oxide formation). |
Experimental Protocols
Balz-Schiemann Reaction for 4-Fluoropyridine and Conversion to Hydrochloride Salt
This method is a well-documented route starting from 4-aminopyridine.[1] The free base of 4-fluoropyridine is known to be unstable in aqueous conditions, readily polymerizing. Therefore, careful handling and immediate conversion to the stable hydrochloride salt are recommended.
Step 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [1]
-
Materials: 4-Aminopyridine, 42% aqueous solution of HBF₄, Sodium nitrite (NaNO₂), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Anhydrous sodium sulfate (Na₂SO₄), Calcium hydride (CaH₂).
-
Procedure:
-
In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, charge a 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine (1.0 eq) and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to allow the precipitation of 4-pyridylammonium tetrafluoroborate crystals.
-
Slowly add a solution of sodium nitrite (1.14 eq) while maintaining the temperature between 5-9 °C. The reaction is exothermic, and nitrogen gas will evolve.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm up to 25 °C.
-
Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ to neutralize the acid. Brown, gummy precipitates will form.
-
Remove the precipitates by decantation and filtration.
-
Extract the filtrate with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and then add calcium hydride to thoroughly dry the solution overnight.
-
Remove the solvent by distillation, and purify the crude 4-fluoropyridine by vacuum transfer to yield the product as a colorless liquid (yield: ~20%).
-
Step 2: Preparation of this compound
-
Materials: 4-Fluoropyridine, Anhydrous diethyl ether, HCl gas or HCl solution in diethyl ether.
-
Procedure:
-
Dissolve the freshly prepared 4-fluoropyridine in anhydrous diethyl ether.
-
Bubble dry HCl gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Halex (Halogen Exchange) Reaction (General Protocol)
-
Materials: 4-Chloropyridine, Anhydrous potassium fluoride (KF) or cesium fluoride (CsF), Anhydrous polar aprotic solvent (e.g., DMSO, Sulfolane), Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide).
-
Procedure:
-
Thoroughly dry the potassium fluoride in a vacuum oven at high temperature (e.g., 150 °C) for several hours.
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer under an inert atmosphere (e.g., nitrogen), add the anhydrous polar aprotic solvent and the dried potassium fluoride (or cesium fluoride).
-
Add the phase-transfer catalyst, if used.
-
Heat the mixture to the desired reaction temperature (typically high, e.g., >150 °C).
-
Slowly add the 4-chloropyridine to the reaction mixture.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
-
Note: The success of the Halex reaction is highly dependent on anhydrous conditions, the choice of solvent, and the fluoride salt's reactivity.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: Balz-Schiemann reaction pathway to this compound.
Caption: Halex reaction pathway to this compound.
Caption: General workflow for electrophilic fluorination of pyridine.
Conclusion
Based on the available literature, the Balz-Schiemann reaction remains the most reliably documented method for the laboratory-scale synthesis of 4-fluoropyridine, despite its moderate yield and the use of hazardous reagents. The subsequent conversion to the stable hydrochloride salt is a straightforward and necessary step.
The Halex reaction , while theoretically a more direct and potentially scalable approach, suffers from a lack of well-established, high-yielding protocols for the specific conversion of 4-chloropyridine to 4-fluoropyridine. The harsh reaction conditions and sensitivity to impurities can be significant drawbacks.
Direct electrophilic fluorination of pyridine to selectively obtain the 4-fluoro isomer is challenging and generally not a preferred method due to low yields and lack of regioselectivity. Activation of the pyridine ring, for instance, through N-oxide formation, may offer a potential, albeit more complex, route.
For researchers and drug development professionals, the choice of synthetic route will depend on the desired scale, available starting materials, and tolerance for hazardous reagents. For predictable, lab-scale synthesis, the Balz-Schiemann reaction is the most prudent choice based on current literature. Further process development would be required to optimize the Halex reaction for a more efficient and scalable synthesis of this compound.
References
A Comparative Guide to the Synthesis of 4-Fluoropyridine: Assessing Methodologies for Introducing Fluorine into the Pyridine Ring
For researchers, scientists, and professionals in drug development, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 4-fluoropyridine moiety, in particular, is a valuable building block. While 4-Fluoropyridine hydrochloride is commercially available, its utility lies in being a stable salt of 4-fluoropyridine, which is then used in further synthetic transformations. Therefore, an assessment of its "advantages" is best framed as a comparison of the synthetic routes to obtain the parent compound, 4-fluoropyridine. This guide provides a detailed comparison of the two primary methods for its synthesis: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr).
Overview of Synthetic Strategies
The synthesis of 4-fluoropyridine primarily relies on two classical organic reactions. The choice between these methods often depends on the availability of starting materials, scalability, and safety considerations.
-
Balz-Schiemann Reaction: This method involves the diazotization of an aromatic amine, in this case, 4-aminopyridine, to form a diazonium salt, which is then thermally decomposed to yield the corresponding aryl fluoride.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a leaving group (typically a halide or a nitro group) from the 4-position of the pyridine ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[3][4]
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative differences between the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution for the synthesis of 4-fluoropyridine.
| Feature | Balz-Schiemann Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 4-Aminopyridine | 4-Chloropyridine or 4-Nitropyridine derivatives |
| Key Reagents | NaNO₂, HBF₄ (or HF) | KF, CsF, or other fluoride salts; Phase-transfer catalyst (optional) |
| Typical Reaction Conditions | Low temperature for diazotization (0-10 °C), followed by thermal decomposition | High temperatures (often >100 °C) in a polar aprotic solvent (e.g., DMSO, DMF) |
| Reported Yield | Generally lower, around 20% for 4-fluoropyridine.[5] | Can be significantly higher, with yields of up to 90% reported for similar systems.[6] |
| Key Advantages | Utilizes readily available 4-aminopyridine. | Potentially higher yields; avoids handling of potentially unstable diazonium salts. |
| Key Disadvantages | Lower yields; potential instability of the diazonium intermediate; use of hazardous reagents like HF in some protocols.[5] | Requires higher reaction temperatures; the precursor (e.g., 4-chloropyridine) may be less accessible or more expensive than 4-aminopyridine. |
Experimental Protocols
Balz-Schiemann Reaction for the Synthesis of 4-Fluoropyridine
This protocol is based on the diazotization of 4-aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate.[5]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of HBF₄
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Ice-water bath
Procedure:
-
In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine (1.0 eq) and dissolve by warming to approximately 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.
-
Slowly add sodium nitrite (1.1 eq) to the suspension, maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.
-
Allow the mixture to warm to room temperature (25 °C).
-
Slowly add the reaction mixture to a solution of NaHCO₃ in water to neutralize the acid.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water, dry over a suitable drying agent (e.g., Na₂SO₄), and filter.
-
The crude 4-fluoropyridine can be purified by distillation.
Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Fluoropyridine Derivative
This protocol describes a general method for the fluorination of a chloropyridine derivative using a fluoride salt.[6]
Materials:
-
2-Amino-4-chloropyridine
-
Sodium fluoride (NaF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated saline solution
-
Ethanol
Procedure:
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium fluoride (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to 140 °C and maintain for 5-8 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, cool the mixture to 80 °C.
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated saline solution.
-
Separate the organic phase, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-4-fluoropyridine.
Visualizations of Pathways and Workflows
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of 4-Fluoropyridine Hydrochloride: A Guide to Cross-Reactivity and Performance
For researchers, scientists, and drug development professionals, understanding the reactivity and potential for off-target interactions of a chemical reagent is paramount. This guide provides a comprehensive cross-reactivity analysis of 4-Fluoropyridine hydrochloride, comparing its performance with other reagents, particularly its chloro-analogue, and offering insights into its behavior in both chemical and biological systems.
Executive Summary
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a 4-pyridyl moiety through nucleophilic aromatic substitution (SNAr). Its reactivity is governed by the electron-withdrawing nature of the pyridine nitrogen and the unique properties of the fluorine substituent. While generally more reactive than its chloro counterpart, 4-chloropyridine hydrochloride, the degree of this reactivity enhancement is highly dependent on the nucleophile and reaction conditions. In the context of drug development, the pyridine core is a common scaffold in kinase inhibitors, and understanding the potential for cross-reactivity with biological macromolecules is crucial for assessing off-target effects.
Chemical Cross-Reactivity Analysis
The primary mode of reaction for 4-halopyridines is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack of nucleophiles. The general order of reactivity for halopyridines in SNAr reactions is typically 4-halo > 2-halo > 3-halo[1]. The "element effect," where fluoride is a better leaving group than chloride in SNAr, is often observed, leading to higher reaction rates for fluorinated pyridines[2].
Comparison with 4-Chloropyridine Hydrochloride
The following tables summarize the available quantitative and qualitative data comparing the reactivity of 4-fluoropyridine and 4-chloropyridine with various nucleophiles. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. The data presented is a compilation from various sources and should be interpreted with this in mind.
Table 1: Comparative Reactivity with Amine Nucleophiles
| Nucleophile | Reagent | Conditions | Product | Yield/Rate | Reference |
| Piperidine | 2-Halopyridinium salts | Methanol | 2-Piperidinylpyridine | 2-F ~ 2-Cl ~ 2-Br ~ 2-I | This suggests that for the pyridinium salts, the leaving group has a minimal effect on the reaction rate under these specific conditions. |
| Secondary Amines (e.g., Morpholine) | 4-Chloropyridine | Not specified | 4-Morpholinopyridine | Forms substituted 4-aminopyridines | [1] |
| Primary and Secondary Amines | 2-Halopyridinium ketene hemiaminals | Room Temperature | 2-Aminopyridines | Moderate to excellent yields | This method highlights the utility of activated pyridinium salts for mild amination. |
Table 2: Comparative Reactivity with Oxygen Nucleophiles
| Nucleophile | Reagent | Conditions | Product | Yield/Rate | Reference |
| Sodium Methoxide | 4-Chloropyridine | Methanol, 50°C | 4-Methoxypyridine | ~230 million times faster than chlorobenzene | [3][4][5] |
| Sodium Methoxide | 2-, 3-, and 4-Chloropyridine | Methanol | 2-, 3-, and 4-Methoxypyridine | Relative rates: 4-Cl (81,000) > 2-Cl (3000) > 3-Cl (1) | [4] |
| Sodium Ethoxide | 2-Fluoropyridine | Ethanol | 2-Ethoxypyridine | 320 times faster than 2-chloropyridine | [2] |
Table 3: Comparative Reactivity with Thiol Nucleophiles
| Nucleophile | Reagent | Conditions | Product | Yield/Rate | Reference |
| Thiophenol (precursor synthesis) | 1-Chloro-4-nitrobenzene (related structure) | Multi-step | N-(4-chloro-3-mercaptophenyl)picolinamide | Improved to 52% total yield | [6] |
Biological Cross-Reactivity: A Focus on Kinase Inhibition
Pyridine-based structures are prevalent in a large number of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. Therefore, this compound and its derivatives have the potential to exhibit off-target activity by binding to the ATP pocket of various kinases.
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases involved in cellular responses to stress, and their signaling pathway is a known target for pyridine-containing inhibitors[7]. Cross-reactivity analysis against a panel of kinases is therefore a critical step in the development of any pyridine-based drug candidate.
Table 4: Illustrative IC50 Values of Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Halogen Substituent | IC50 (nM) | Reference |
| Pyridine Derivative | c-Met | 4-Cl | 4.9 | [8] |
| Pyridine Derivative | c-Met | None (unsubstituted pyridine) | 94.3% inhibition at 1 µM | [8] |
| Pyridine-based | TYK2 | Various (not specified) | - | Development of selective inhibitors is challenging due to high homology in the ATP binding site of the JAK family. |
| Pyridone-based | Proliferation of HepG2 cells | None | 4.5 µM | [7] |
| Pyridine-based | Proliferation of HepG2 cells | None | 7.5 µM | [7] |
This table illustrates the impact of substituents on the biological activity of pyridine derivatives. A direct comparison of fluoro vs. chloro at the same position on the same target is often specific to the proprietary data of drug discovery programs.
Experimental Protocols
Protocol 1: General Procedure for Comparative Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the reactivity of this compound and 4-Chloropyridine hydrochloride with a given nucleophile.
Materials:
-
This compound
-
4-Chloropyridine hydrochloride
-
Nucleophile (e.g., piperidine, sodium methoxide, thiophenol)
-
Anhydrous solvent (e.g., Methanol, DMF, DMSO)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Reaction vials
-
Stirring plate and stir bars
-
TLC plates and developing chamber
-
GC-MS or LC-MS for analysis
Procedure:
-
In separate, identical reaction vials, dissolve this compound (1.0 eq) and 4-Chloropyridine hydrochloride (1.0 eq) in the chosen anhydrous solvent.
-
Add the nucleophile (1.1 eq) and base (if necessary, 1.2 eq) to each vial.
-
Stir the reactions at a constant temperature (e.g., room temperature, 50°C, 80°C).
-
Monitor the progress of each reaction at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) by taking a small aliquot and analyzing it by TLC.
-
Upon completion (or at a designated time point), quench the reactions by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or LC-MS to determine the ratio of starting material to product, and calculate the reaction yield.
-
For kinetic analysis, monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., HPLC, NMR).
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To assess the inhibitory activity of 4-Fluoropyridine derivatives against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (4-Fluoropyridine derivative)
-
Positive control inhibitor
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 384-well plate, add the kinase enzyme and the specific substrate in the kinase assay buffer.
-
Add the serially diluted test compounds, positive control, or DMSO to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Logical workflow for assessing chemical cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 4. Propose a mechanism for the reaction of 4 -chloropyridine with methoxide... [askfilo.com]
- 5. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 6. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Fluoropyridine Hydrochloride: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Fluoropyridine hydrochloride, ensuring operational integrity and laboratory safety.
I. Understanding the Hazards
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 2.[1]
-
Serious Eye Damage/Eye Irritation: Category 2.[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3.[1]
It is crucial to wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye and face protection, when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. This information is critical for safe handling and storage.
| Property | Value | Source |
| Melting Point/Range | 155 - 158 °C (311 - 316 °F) | Sigma-Aldrich |
| Boiling Point/Boiling Range | 273 °C (523 °F) | Sigma-Aldrich |
| Partition coefficient: n-octanol/water | log Pow: ca. -0.76 (at pH 7.4) | Sigma-Aldrich |
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical to mitigate risks.
A. Accidental Release Measures
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Although non-combustible, containers may burn. Keep away from heat and sources of ignition.[1][4]
-
Containment and Cleanup:
-
Dry Spills: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep, shovel, or vacuum up the material and place it into a sealed, labeled container for disposal.[1]
-
Wet Spills: If the material is wet, absorb it with an inert, dry material and place it in an appropriate waste disposal container.[2]
-
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains.[1][5]
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Flush skin and hair with running water and soap.[1] If irritation occurs, seek medical attention.[6]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[1]
-
Ingestion: If swallowed, give a glass of water. Do not induce vomiting. Seek medical advice.[1][7]
IV. Proper Disposal Protocol
The disposal of this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Waste Storage:
-
Waste Disposal:
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. guidechem.com [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 39160-31-1 | TCI AMERICA [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 4-Fluoropyridine Hydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for 4-Fluoropyridine hydrochloride, outlining operational procedures and disposal plans to ensure a secure laboratory environment.
Compound Identification:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 39160-31-1[1][2] |
| Molecular Formula | C5H4FN · HCl[2] |
| Molecular Weight | 133.55 g/mol [2] |
| Appearance | Solid[2] |
| Melting Point | 100-102 °C[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
GHS Hazard Statements: H315, H319, H335[2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | To prevent skin contact and irritation. |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[1][4] | To protect eyes from dust particles and splashes, preventing serious irritation. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 (US) or P1 (EN143) dust mask should be worn.[1] For significant quantities of airborne dust, a positive flow mask is recommended.[1] | To prevent inhalation of dust, which can cause respiratory irritation. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[1][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Keep containers tightly closed when not in use.[1]
-
Avoid generating dust.[1]
Storage:
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash clothing before reuse.[5] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][5] If you feel unwell, call a poison center or doctor.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[6] |
Spill and Disposal Procedures
Spill Management:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1]
-
Containment: Use dry clean-up procedures and avoid generating dust.[1] Sweep or vacuum up the spilled material.
-
Collection: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]
-
Decontamination: Wash the spill area with large amounts of water.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1]
-
Consult with a licensed professional waste disposal service.
-
Contaminated packaging should be treated as the product itself.
Incompatible Materials
To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-フルオロピリジン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
